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  • Product: 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
  • CAS: 112799-19-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

Introduction: Strategic Importance of the Tetrahydropyran Scaffold The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability. The specific substitution at the C4 position with both a piperidine and a nitrile group, as seen in 4-(piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, generates a valuable intermediate for the synthesis of more complex bioactive molecules. This α-aminonitrile structure serves as a versatile precursor for the elaboration into various functionalities, including α-amino acids and diamines, which are critical pharmacophores in numerous therapeutic areas. This guide provides a comprehensive overview of the synthetic strategy, mechanistic rationale, and a detailed experimental protocol for the preparation of this key intermediate.

Primary Synthetic Strategy: The Strecker-Type Aminonitrile Synthesis

The most direct and efficient route for the synthesis of 4-(piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a variation of the classical Strecker synthesis. This robust, one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source. In this specific case, the reactants are tetrahydro-4H-pyran-4-one, piperidine, and a suitable cyanide salt, such as potassium or sodium cyanide.[1]

Mechanistic Insights: The Formation of an α-Aminonitrile

The Strecker synthesis proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, and the cyanide is often generated in situ from a salt.[2] The key steps are as follows:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of tetrahydro-4H-pyran-4-one. This is followed by dehydration to form a reactive iminium ion intermediate. The formation of this electrophilic species is the rate-determining step and is often facilitated by mildly acidic conditions to protonate the hydroxyl leaving group.

  • Nucleophilic Cyanide Attack: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and results in the final α-aminonitrile product.

The overall transformation is a highly efficient method for the construction of the target molecule, combining three readily available starting materials in a single synthetic operation.

Strecker_Mechanism Figure 1: Mechanism of the Strecker-type Synthesis ketone Tetrahydro-4H-pyran-4-one iminium Iminium Ion Intermediate ketone->iminium + Piperidine - H₂O piperidine Piperidine cyanide CN⁻ product 4-(Piperidin-1-yl)tetrahydro- 2H-pyran-4-carbonitrile iminium->product + CN⁻

Caption: Figure 1: Mechanism of the Strecker-type Synthesis

Synthesis of the Key Starting Material: Tetrahydro-4H-pyran-4-one

A reliable supply of the starting ketone, tetrahydro-4H-pyran-4-one, is crucial. Several industrial-scale synthetic routes have been developed for its preparation. One prominent method involves the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride, followed by cyclization.

Detailed Protocol for Tetrahydro-4H-pyran-4-one Synthesis

This protocol is adapted from established industrial methods.[3]

Step 1: Synthesis of 1,5-Dichloropentan-3-one

  • In a suitable reactor equipped for cooling and gas inlet, charge 3-chloropropionyl chloride and a Lewis acid catalyst such as aluminum trichloride in a chlorinated solvent like dichloromethane.

  • Cool the mixture to below 10°C and introduce ethylene gas under controlled conditions.

  • Maintain the reaction temperature and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS).

  • Carefully quench the reaction by adding the mixture to ice-cold water and hydrochloric acid.

  • Separate the organic layer, and isolate the 1,5-dichloropentan-3-one.

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

  • In a separate reactor, prepare an aqueous solution of a weak base, such as sodium phosphate.

  • Add the 1,5-dichloropentan-3-one from the previous step to the basic solution.

  • Heat the mixture under reflux to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the tetrahydropyran ring.

  • Upon completion of the reaction, cool the mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by vacuum distillation to obtain pure tetrahydro-4H-pyran-4-one.

THP_Synthesis_Workflow Figure 2: Workflow for Tetrahydro-4H-pyran-4-one Synthesis start Start Materials: 3-Chloropropionyl Chloride, Ethylene, AlCl₃ step1 Step 1: Friedel-Crafts Acylation (Formation of 1,5-Dichloropentan-3-one) start->step1 step2 Step 2: Cyclization (Intramolecular Williamson Ether Synthesis) step1->step2 purification Purification (Vacuum Distillation) step2->purification end Final Product: Tetrahydro-4H-pyran-4-one purification->end

Caption: Figure 2: Workflow for Tetrahydro-4H-pyran-4-one Synthesis

Detailed Experimental Protocol for the Synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

Disclaimer: This protocol is a representative procedure based on the principles of the Strecker synthesis and should be adapted and optimized as necessary. All work with cyanide salts must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Tetrahydro-4H-pyran-4-one100.12505.0 g
Piperidine85.15555.6 mL
Potassium Cyanide65.12603.9 g
Acetic Acid60.05603.4 mL
Methanol32.04-100 mL
Water18.02-As needed
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add tetrahydro-4H-pyran-4-one (5.0 g, 50 mmol) and methanol (100 mL).

  • Addition of Reagents: To the stirred solution, add piperidine (5.6 mL, 55 mmol) followed by the dropwise addition of acetic acid (3.4 mL, 60 mmol).

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (3.9 g, 60 mmol) in a minimal amount of water (approximately 10 mL). Carefully add the potassium cyanide solution to the reaction mixture dropwise. Caution: Addition of cyanide to an acidic solution will generate highly toxic hydrogen cyanide gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. To the remaining aqueous residue, add diethyl ether (100 mL) and water (50 mL).

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile as a solid.

Characterization of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Signals corresponding to the piperidine ring protons.

    • Signals for the methylene protons of the tetrahydropyran ring. The protons adjacent to the oxygen atom will be shifted downfield.

    • The absence of the characteristic signal for the piperidine N-H proton.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • A quaternary carbon signal for the C4 carbon of the tetrahydropyran ring.

    • A signal for the nitrile carbon (C≡N) typically in the range of 115-125 ppm.

    • Signals for the carbons of the piperidine and tetrahydropyran rings.

  • Infrared (IR) Spectroscopy (KBr or ATR):

    • A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹.

    • C-H stretching vibrations for the aliphatic rings.

    • A C-O-C stretching vibration for the ether linkage in the tetrahydropyran ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₈N₂O, MW = 194.27 g/mol ).

Conclusion

The Strecker-type synthesis provides a reliable and efficient pathway to 4-(piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, a valuable intermediate in drug discovery and development. This guide has outlined the key synthetic considerations, from the preparation of the starting material to a detailed experimental protocol for the final product, including insights into the reaction mechanism. The provided information is intended to serve as a comprehensive resource for researchers and scientists in the field, enabling the successful synthesis and utilization of this important chemical building block.

References

  • BenchChem. (2025).
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  • Sigma-Aldrich. (n.d.). Piperidine-4-carbonitrile 97 4395-98-6. Sigma-Aldrich.
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  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Preprints.org.
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Exploratory

4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile CAS number 112799-19-6

An In-depth Technical Guide to 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS 112799-19-6) Abstract This technical guide provides a comprehensive overview of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitril...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS 112799-19-6)

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. By combining the structurally rigid, sp³-rich tetrahydropyran scaffold with the frequently utilized piperidine motif, this molecule represents a valuable, non-planar building block for the synthesis of novel chemical entities. This document details its structural attributes, proposes a robust and logical synthetic pathway via a Strecker-type reaction, outlines anticipated spectroscopic characteristics, and explores its potential for chemical derivatization. The insights provided are intended to empower researchers, scientists, and drug development professionals to leverage this compound in the creation of next-generation therapeutics.

Introduction: The Strategic Value of Constituent Scaffolds

In modern drug discovery, the design of molecules with favorable physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The tetrahydropyran (THP) and piperidine ring systems are two of the most prevalent heterocyclic scaffolds employed to achieve these goals.

  • The Tetrahydropyran (THP) Moiety: The THP ring is often considered a conformationally restricted ether.[1] It serves as a valuable bioisostere for cyclohexane but with reduced lipophilicity, a modification that can significantly improve a drug candidate's metabolic profile and solubility.[1] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] The inherent rigidity of the THP scaffold helps to lock in specific spatial orientations of pharmacophoric groups, which can lead to enhanced binding affinity and potency.[2] Many heterocycles, including THP, are chemically stable under a variety of reaction conditions, making them ideal for complex synthetic routes.[2] This scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer and neurological disorders.[3][4]

  • The Piperidine Moiety: Piperidine is another fundamental building block in medicinal chemistry, found in the structure of numerous natural products and synthetic pharmaceutical agents.[5][6] Piperidin-4-ones, key precursors to compounds like the topic of this guide, are versatile intermediates for synthesizing molecules with diverse pharmacological activities, including anticancer and anti-HIV properties.[7][8] The nitrogen atom in the piperidine ring can be readily functionalized, allowing for the modulation of basicity (pKa) and the introduction of various substituents to explore structure-activity relationships (SAR).[6]

The fusion of these two privileged scaffolds in 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile results in a unique α-aminonitrile structure, offering a three-dimensional framework that is highly desirable for escaping the "flatland" of traditional aromatic-rich drug candidates.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not publicly available, its key physicochemical properties can be calculated based on its structure. These predicted values provide a useful baseline for experimental design and computational modeling.

PropertyValueSource
CAS Number 112799-19-6-
Molecular Formula C₁₁H₁₈N₂OPubChem CID 13861205 (Computed)
Molecular Weight 194.27 g/mol PubChem CID 13861205 (Computed)
XLogP3 1.1PubChem CID 13861205 (Computed)
Hydrogen Bond Donor Count 0PubChem CID 13861205 (Computed)
Hydrogen Bond Acceptor Count 3PubChem CID 13861205 (Computed)
Rotatable Bond Count 1PubChem CID 13861205 (Computed)
IUPAC Name 4-(piperidin-1-yl)oxane-4-carbonitrile-

Structure:

Caption: 2D Structure of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile.

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient route to synthesize 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is through a one-pot, three-component Strecker reaction.[9][10] This classic transformation is ideal for the formation of α-aminonitriles from a ketone, an amine, and a cyanide source.[11]

Causality of Method Selection:

  • Starting Material Availability: The key starting materials, Tetrahydro-4H-pyran-4-one (CAS 29943-42-8), piperidine (CAS 110-89-4), and a cyanide salt (e.g., KCN, NaCN) or trimethylsilyl cyanide (TMSCN) are commercially available and relatively inexpensive.

  • Reaction Efficiency: The Strecker reaction is known for its efficiency and operational simplicity, often proceeding in a single pot to generate the desired product.[12]

  • Mechanism: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of tetrahydro-4H-pyran-4-one and piperidine. This electrophilic intermediate is then readily attacked by the cyanide nucleophile to form the stable α-aminonitrile product.[9][11]

Synthesis_Workflow Ketone Tetrahydro-4H-pyran-4-one Reaction One-Pot Strecker Reaction Solvent: e.g., MeOH, EtOH, or H₂O Conditions: Mildly acidic (e.g., AcOH) or Lewis Acid (for TMSCN) Ketone->Reaction Amine Piperidine Amine->Reaction Cyanide Cyanide Source (e.g., KCN, TMSCN) Cyanide->Reaction Intermediate Iminium Ion Intermediate (in situ) Reaction->Intermediate Forms Product 4-(Piperidin-1-yl)tetrahydro- 2H-pyran-4-carbonitrile Reaction->Product Yields Intermediate->Product Cyanide Attack

Caption: Proposed synthetic workflow via a one-pot Strecker reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Strecker synthesis methodologies.[9][12] Researchers should perform appropriate safety assessments and small-scale trials to optimize conditions.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Piperidine (1.1 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Acetic Acid (catalytic amount)

  • Methanol (solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add tetrahydro-4H-pyran-4-one (1.0 eq) and methanol.

  • Add piperidine (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Carefully add potassium cyanide (1.2 eq) to the mixture, followed by a catalytic amount of acetic acid. Caution: Cyanide salts are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile.

Spectroscopic Characterization (Anticipated)

The following are predicted spectroscopic data points to aid in the characterization and confirmation of the product's identity.

Technique Anticipated Features
¹H NMR Signals corresponding to the piperidine protons (typically in the δ 1.4-1.7 ppm and 2.5-2.8 ppm regions) and the tetrahydropyran protons (typically in the δ 1.8-2.2 ppm and 3.6-4.0 ppm regions). The absence of a proton at the C4 position will be a key indicator.[13][14][15]
¹³C NMR A quaternary carbon signal for the C4 position of the THP ring (spiro center), a signal for the nitrile carbon (C≡N) around 120 ppm, and distinct signals for the CH₂ groups of both the piperidine and THP rings.[13][15]
IR (Infrared) A sharp, medium-intensity absorption band around 2240-2220 cm⁻¹ characteristic of a nitrile (C≡N) stretch. A strong C-O-C ether stretch around 1100 cm⁻¹ .[16]
Mass Spec (MS) An exact mass corresponding to the molecular formula C₁₁H₁₈N₂O. The molecular ion peak (M⁺) would be expected at m/z = 194.14.

Reactivity and Potential for Derivatization

The true value of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile for drug development lies in its potential as a versatile intermediate. The nitrile functional group is a synthetic linchpin that can be transformed into other crucial pharmacophores, such as a carboxylic acid or a primary amine.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carboxylic acid .[17] This derivative introduces a key acidic handle for forming amide bonds or serving as a bioisostere for other functional groups.

  • Reduction to Primary Amine: The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation to produce (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine . This introduces a primary amine, a common pharmacophoric element and a site for further synthetic elaboration.

Derivatization_Pathways Start 4-(Piperidin-1-yl)tetrahydro- 2H-pyran-4-carbonitrile Acid 4-(Piperidin-1-yl)tetrahydro- 2H-pyran-4-carboxylic acid Start->Acid Hydrolysis (e.g., H₃O⁺ or NaOH, H₂O) Amine (4-(Piperidin-1-yl)tetrahydro- 2H-pyran-4-yl)methanamine Start->Amine Reduction (e.g., LiAlH₄ or H₂, Raney Ni)

Caption: Key derivatization pathways from the nitrile intermediate.

Applications in Medicinal Chemistry

Given its unique sp³-rich, non-planar structure, 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile and its derivatives are highly attractive for building screening libraries and as key intermediates for lead optimization campaigns.

  • Scaffold for CNS Agents: The combination of the piperidine and THP moieties is found in molecules targeting central nervous system receptors. For instance, structural analogs have been investigated as κ-opioid receptor (KOR) antagonists for mood disorders.[18]

  • Building Block for Complex Molecules: As a bifunctional intermediate (after derivatization), it allows for the divergent synthesis of complex molecules, enabling rapid exploration of chemical space around a rigid core.[19]

  • Improving Drug-like Properties: Incorporating this scaffold can disrupt planarity and increase the fraction of sp³ carbons (Fsp³) in a molecule, a property often correlated with improved clinical success rates. The THP ring can also modulate lipophilicity and metabolic stability.[1]

Conclusion

4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile stands as a strategically important yet underutilized chemical entity. Its synthesis is readily achievable through a well-established Strecker reaction from common starting materials. The true potential of this compound is realized in its role as a versatile intermediate, where the nitrile group provides a gateway to carboxylic acid and primary amine derivatives—both of which are cornerstone functional groups in drug design. For researchers and drug development professionals, this molecule offers a valuable opportunity to construct novel, three-dimensional chemical matter with favorable physicochemical properties, paving the way for the discovery of innovative therapeutics.

References

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Foundational

A Comprehensive Technical Guide to 4-(Piperidin-1-yloxy)oxane-4-carbonitrile

A Note on Nomenclature: The compound name "4-piperidin-1-yloxane-4-carbonitrile," while descriptive, is not the preferred IUPAC name. According to the 2013 IUPAC recommendations, the saturated six-membered oxygen-contain...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound name "4-piperidin-1-yloxane-4-carbonitrile," while descriptive, is not the preferred IUPAC name. According to the 2013 IUPAC recommendations, the saturated six-membered oxygen-containing heterocycle is preferably named "oxane."[1][2] Therefore, this guide will use the correct and preferred IUPAC name: 4-(Piperidin-1-yloxy)oxane-4-carbonitrile .

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both the piperidine and the oxane (tetrahydropyran) ring systems are prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[3][4] This guide provides an in-depth technical overview of a novel hybrid structure, 4-(Piperidin-1-yloxy)oxane-4-carbonitrile , a molecule that marries these two key heterocycles through a unique N-O ether linkage.

This document will elucidate the systematic nomenclature of this compound, propose a logical and robust synthetic pathway, predict its characteristic spectroscopic data, and discuss its potential applications in drug discovery, drawing upon the well-established pharmacological profiles of its constituent moieties.

Systematic Nomenclature and Structural Elucidation

The structure of 4-(Piperidin-1-yloxy)oxane-4-carbonitrile is characterized by a central oxane ring substituted at the C4 position with both a carbonitrile group and a piperidin-1-yloxy group.

  • Parent Heterocycle: The six-membered saturated ring containing one oxygen atom is designated as oxane .[1][2]

  • Principal Functional Group: The nitrile group (-C≡N) is the principal functional group. When attached to a cyclic system, the suffix -carbonitrile is used, and the carbon atom of the ring to which it is attached is numbered as C4.

  • Substituent: The piperidine ring, linked via its nitrogen atom (position 1) to an oxygen atom, which in turn is connected to the C4 of the oxane ring, forms the piperidin-1-yloxy substituent.

Following the IUPAC rules of substitutive nomenclature, the full, unambiguous name is 4-(Piperidin-1-yloxy)oxane-4-carbonitrile .

Proposed Synthetic Pathway

While the direct synthesis of 4-(piperidin-1-yloxy)oxane-4-carbonitrile has not been explicitly reported in the literature, a robust and logical multi-step synthesis can be proposed based on well-established organic reactions. The key strategic disconnection involves the formation of the C4-O bond in the final step, leveraging a Williamson-type ether synthesis.

The overall proposed synthetic workflow is outlined below:

Synthetic_Pathway Proposed Synthesis of 4-(Piperidin-1-yloxy)oxane-4-carbonitrile cluster_0 Step 1: Synthesis of Tetrahydropyran-4-one cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Etherification A Commercially Available Precursors (e.g., Dihydropyran) B Tetrahydropyran-4-one (1) A->B Hydrogenation (e.g., Pd/C, H2) or Acid-catalyzed hydration C Tetrahydropyran-4-one (1) D 4-Hydroxyoxane-4-carbonitrile (2) C->D Nucleophilic Addition (e.g., TMSCN, cat. ZnI2) E 4-Hydroxyoxane-4-carbonitrile (2) G 4-(Piperidin-1-yloxy)oxane-4-carbonitrile (Target) E->G Williamson Ether Synthesis (e.g., NaH, THF) F N-Hydroxypiperidine F->G Williamson Ether Synthesis (e.g., NaH, THF)

Caption: A three-step synthetic route to the target compound.

Step 1: Synthesis of Tetrahydropyran-4-one (1)

The cornerstone of this synthesis is the key intermediate, tetrahydropyran-4-one (oxane-4-one). This compound can be synthesized via several reported methods or is commercially available. One common laboratory-scale preparation involves the hydrogenation of pyran-4-one or dihydropyran-4-one over a palladium catalyst.[5] Another route involves the acid-catalyzed hydration of dihydropyran followed by oxidation of the resulting alcohol. An industrially scalable method involves the reaction of 3-chloropropionyl chloride with ethylene, followed by hydrolysis and cyclization.[6]

Protocol: Hydrogenation of Pyran-4-one

  • To a solution of pyran-4-one (1.0 eq) in ethanol, add palladium on carbon (10% w/w, 0.05 eq).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude tetrahydropyran-4-one, which can be purified by vacuum distillation.

Step 2: Synthesis of 4-Hydroxyoxane-4-carbonitrile (2)

The conversion of a ketone to a cyanohydrin is a classic transformation. This step introduces both the nitrile and the hydroxyl group at the C4 position. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂) is a mild and effective method for this conversion, proceeding through a silylated cyanohydrin intermediate which is subsequently hydrolyzed upon workup.

Protocol: Cyanohydrin Formation

  • To a solution of tetrahydropyran-4-one (1) (1.0 eq) in a dry, aprotic solvent such as dichloromethane under an inert atmosphere, add a catalytic amount of zinc iodide (0.1 eq).

  • Cool the mixture to 0 °C.

  • Add trimethylsilyl cyanide (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC or IR spectroscopy).

  • Quench the reaction by the slow addition of aqueous HCl (1 M).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-hydroxyoxane-4-carbonitrile (2).

Step 3: Williamson Ether Synthesis to Yield 4-(Piperidin-1-yloxy)oxane-4-carbonitrile

The final step involves the formation of the N-O-C ether linkage. This can be achieved via a Williamson ether synthesis, a reliable method for forming ethers.[1][7] The hydroxyl group of the cyanohydrin (2) is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a suitable leaving group from an N-hydroxypiperidine derivative. For simplicity and reactivity, using N-hydroxypiperidine itself and activating the cyanohydrin alcohol is the most direct approach. An alternative would be to first convert the hydroxyl group of the cyanohydrin to a good leaving group (e.g., a tosylate or mesylate) and then react it with the sodium salt of N-hydroxypiperidine.

Protocol: Etherification with N-Hydroxypiperidine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add a solution of 4-hydroxyoxane-4-carbonitrile (2) (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of N-hydroxypiperidine (1.1 eq) in anhydrous THF to the reaction mixture. Note: If reactivity is low, the hydroxyl group of N-hydroxypiperidine could be converted to a better leaving group, or a coupling agent could be employed.

  • Heat the reaction mixture to reflux and monitor by TLC for the consumption of the starting material.

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, 4-(piperidin-1-yloxy)oxane-4-carbonitrile.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-(piperidin-1-yloxy)oxane-4-carbonitrile and its intermediates would rely on standard spectroscopic techniques. Below are the predicted key spectroscopic features.

Infrared (IR) Spectroscopy
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
1 C=O (ketone)~1715 (strong)
2 O-H (alcohol)3600-3200 (broad)
C≡N (nitrile)~2250 (weak to medium)
Target C≡N (nitrile)~2250 (weak to medium)
C-O-C (ether)1150-1050 (strong)[8]
N-O Stretch~950-850

The disappearance of the strong carbonyl peak at ~1715 cm⁻¹ and the appearance of the weak nitrile peak around 2250 cm⁻¹ would confirm the conversion of 1 to 2 . In the final product, the most prominent features would be the nitrile stretch and the strong C-O-C ether stretch of the oxane ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Oxane Ring Protons: The protons on the oxane ring would appear as complex multiplets in the region of approximately 1.5-4.0 ppm. The protons adjacent to the ring oxygen (C2 and C6) would be the most deshielded, appearing around 3.5-4.0 ppm.

  • Piperidine Ring Protons: The protons of the piperidine ring would also present as a series of multiplets. The protons on the carbons adjacent to the nitrogen (α-protons) would be expected around 2.5-3.0 ppm, while the other protons (β and γ) would be further upfield, around 1.4-1.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR chemical shifts provide a clear fingerprint of the carbon skeleton.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C≡N 115-125[9]Characteristic for a nitrile carbon.
C4 (Oxane) 75-85Quaternary carbon attached to two electronegative atoms (O and N via O).
C2, C6 (Oxane) 65-75Carbons adjacent to the ring oxygen.
C3, C5 (Oxane) 30-40Methylene carbons of the oxane ring.
C2', C6' (Piperidine) 50-60Carbons adjacent to the nitrogen in the piperidinooxy group.
C3', C5' (Piperidine) 25-35β-carbons of the piperidine ring.
C4' (Piperidine) 20-30γ-carbon of the piperidine ring.

Potential Applications in Drug Discovery

The combination of the oxane and piperidine rings in a single molecule creates a scaffold with significant potential in medicinal chemistry. Both heterocycles are considered "privileged structures" due to their frequent appearance in biologically active compounds.

Applications Potential Therapeutic Areas cluster_piperidine Properties from Piperidine Moiety cluster_oxane Properties from Oxane Moiety Target_Molecule 4-(Piperidin-1-yloxy) oxane-4-carbonitrile CNS_Activity CNS Disorders (e.g., Analgesics, Antipsychotics) Target_Molecule->CNS_Activity Anticancer Anticancer Activity Target_Molecule->Anticancer Antimicrobial Antimicrobial Agents Target_Molecule->Antimicrobial ADME_Improvement Improved ADME Properties (Solubility, Lower Lipophilicity) Target_Molecule->ADME_Improvement H_Bond_Acceptor Hydrogen Bond Acceptor Target_Molecule->H_Bond_Acceptor

Caption: Interplay of structural motifs and potential applications.

  • Piperidine Moiety: The piperidine ring is a key component in numerous drugs targeting the central nervous system (CNS), including analgesics and antipsychotics.[10] Its derivatives have also shown a wide range of other activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Oxane (Tetrahydropyran) Moiety: The oxane ring is often used in drug design as a bioisosteric replacement for a cyclohexane ring.[3] The introduction of the oxygen atom can improve metabolic stability and aqueous solubility, key aspects of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[3]

  • N-O Linkage: The N-O bond itself is a unique feature. Compounds containing N-oxide or related functionalities can have distinct pharmacological properties, sometimes acting as prodrugs or exhibiting specific redox-modulated activities.[6]

  • Nitrile Group: The nitrile group is a versatile functional group. It is relatively stable metabolically but can also participate in hydrogen bonding or dipole-dipole interactions with a target protein.

Given these features, 4-(piperidin-1-yloxy)oxane-4-carbonitrile and its analogues represent a promising scaffold for screening against a variety of biological targets, particularly in the areas of oncology, neuropharmacology, and infectious diseases. The modular nature of the proposed synthesis allows for the generation of a diverse library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

4-(Piperidin-1-yloxy)oxane-4-carbonitrile is a structurally intriguing molecule that combines the favorable properties of the piperidine and oxane heterocyclic systems. While its synthesis and properties have not been specifically detailed in the scientific literature, this guide has provided a comprehensive framework for its understanding. By elucidating its correct IUPAC nomenclature, proposing a viable synthetic route based on established chemical principles, predicting its key spectroscopic signatures, and outlining its potential in drug discovery, this document serves as a valuable resource for researchers and scientists interested in the exploration of novel heterocyclic scaffolds for therapeutic applications. The continued investigation into such hybrid molecules holds significant promise for the development of new and effective medicines.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Royal Society of Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

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Exploratory

Introduction: The Ubiquitous Piperidine Scaffold and the Analytical Imperative

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Piperidine Compounds The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Piperidine Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and natural product science. Its prevalence in a vast array of pharmaceuticals—from analgesics to antipsychotics—and bioactive alkaloids stems from its ability to confer desirable physicochemical properties and serve as a versatile scaffold for exploring chemical space.[1][2] Given its importance, the precise structural elucidation of novel piperidine-containing compounds is a critical task in drug discovery and development.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as an indispensable tool for this purpose.[3][4] Its high sensitivity and ability to provide detailed structural information through controlled fragmentation make it ideal for identifying and characterizing these compounds, often from complex biological matrices.

This guide provides an in-depth exploration of the fundamental principles governing the mass spectral fragmentation of piperidine derivatives. Moving beyond a simple catalog of fragments, we will delve into the causality behind the observed fragmentation patterns, influenced by ionization techniques and substituent effects. This document is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also field-proven protocols to empower confident structural characterization.

The Ionization Process: Dictating the Initial Fragmentation Cascade

The fragmentation journey of a piperidine compound begins with its ionization. The choice of ionization technique is the single most important experimental parameter, as it dictates the energy imparted to the molecule and, consequently, the entire fragmentation cascade. The basicity of the piperidine nitrogen atom makes it the primary site of ionization or protonation in most common techniques.[1]

Electron Ionization (EI): The Hard Ionization Approach

Typically used in conjunction with Gas Chromatography (GC-MS), Electron Ionization (EI) is a high-energy ("hard") technique. It involves bombarding the analyte with a beam of high-energy electrons (typically 70 eV).

  • Causality of EI Fragmentation: The energy transferred is sufficient to eject an electron from the molecule, most commonly from the lone pair of the nitrogen atom, creating a radical cation (M•+). This high-energy state makes the M•+ ion highly unstable and prone to extensive fragmentation. The primary fragmentation pathway initiated by this ionization is α-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen.[1] This process is driven by the formation of a highly stable, resonance-stabilized iminium cation. The largest substituent on the α-carbon is preferentially expelled as a radical.[1] Subsequent ring-opening and further fragmentation events can also occur, often leading to a complex but highly informative mass spectrum.

Electrospray Ionization (ESI): The Soft Ionization Standard for LC-MS

Electrospray Ionization (ESI) is the workhorse of modern LC-MS. As a "soft" ionization technique, it imparts very little excess energy to the analyte, resulting in minimal fragmentation within the ion source.

  • Causality of ESI Fragmentation: In ESI, the piperidine compound, dissolved in a liquid mobile phase, is nebulized in a strong electric field, forming highly charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Due to the basic nature of the piperidine nitrogen, this process overwhelmingly produces the protonated molecule, [M+H]+, in the positive ion mode.[1]

To obtain structural information, this stable [M+H]+ precursor ion is selectively isolated in the mass spectrometer and subjected to Collision-Induced Dissociation (CID) in a collision cell. Here, the ion's kinetic energy is increased, and it is collided with an inert gas (like nitrogen or argon). These collisions convert kinetic energy into internal energy, which induces fragmentation. This tandem mass spectrometry (MS/MS) approach provides controlled, reproducible fragmentation patterns that are directly related to the molecule's structure.

Core Fragmentation Pathways of the Piperidine Ring

Once the [M+H]+ ion is activated via CID, it fragments through several predictable and diagnostic pathways. Understanding these core mechanisms is the key to interpreting the resulting product ion spectrum.

α-Cleavage and Iminium Ion Formation

Even in CID, a process analogous to the α-cleavage seen in EI can occur, especially in N-substituted piperidines. This involves the cleavage of a C-C or C-N bond alpha to the protonated nitrogen, leading to the formation of a stable iminium ion and the loss of a neutral fragment. For N-benzyl piperidine derivatives, for instance, a characteristic fragment at m/z 91 corresponding to the tropylium cation ([C7H7]+) is often observed, resulting from cleavage of the C-N bond connecting the benzyl group to the ring.[5]

Ring Opening and Fission

The charged piperidine ring can undergo cleavage at one or more bonds, leading to a cascade of smaller fragment ions. This process is often initiated by the cleavage of the C-N bonds within the ring. While the exact pathway depends heavily on the substituents, common product ions can arise from the systematic dismantling of the ring structure, providing clues to the location of substituents.[5]

Neutral Loss from Substituents

One of the most common and diagnostically powerful fragmentation pathways in the ESI-MS/MS analysis of substituted piperidines is the neutral loss of small, stable molecules from the ring's substituents.[3]

  • Loss of Water (H₂O): Piperidines containing a hydroxyl (-OH) group readily eliminate a molecule of water (18 Da). This is a predominant fragmentation process for many piperidine alkaloids.[6][7]

  • Loss of Acetic Acid (CH₃COOH): Acetylated piperidines, such as O-acetyl or N-acetyl derivatives, frequently show a characteristic neutral loss of acetic acid (60 Da).[3]

  • Other Neutral Losses: Depending on the substituents, other neutral losses can be observed, such as the loss of an amine from an amino-substituted side chain or the loss of carbon monoxide (CO).[8]

The following diagram illustrates these two dominant fragmentation paradigms for a generic substituted piperidine.

G cluster_0 Core Fragmentation Pathways cluster_alpha α-Cleavage cluster_neutral Neutral Loss Precursor Protonated Piperidine [M+H]+ Iminium Stable Iminium Ion [M+H - R•]+ Precursor->Iminium C-C Bond Cleavage NeutralLossIon Product Ion [M+H - NL]+ Precursor->NeutralLossIon Rearrangement & Elimination Radical Neutral Radical (R•) (e.g., -CH3, -C2H5) NL Neutral Loss (NL) (e.g., H₂O, CH₃COOH) start 1. Sample Injection lc 2. LC Separation (C18 Column) start->lc esi 3. ESI Source (Ionization) lc->esi ms1 4. Full Scan (MS1) (Find [M+H]+) esi->ms1 isolation 5. Precursor Isolation ms1->isolation cid 6. Collision Cell (CID) (Fragmentation) isolation->cid ms2 7. Product Ion Scan (MS2) (Acquire Spectrum) cid->ms2 interp 8. Data Interpretation (Structural Elucidation) ms2->interp

Caption: Standard logical workflow for LC-MS/MS analysis of piperidine compounds.

Table 1: Typical LC-MS/MS Method Parameters
ParameterTypical SettingRationale & Field Insight
Liquid Chromatography
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)C18 columns provide excellent retention and separation for a wide range of small molecules, including many piperidine derivatives. [9]
Mobile Phase A0.1% Formic Acid in WaterProvides the aqueous component for reversed-phase separation and the acidic modifier for efficient protonation. [5]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent that provides good peak shape and elution strength for many compounds.
GradientStart at 5-10% B, ramp to 95% B over 5-10 min, hold, and re-equilibrate.A gradient elution is essential for analyzing samples with unknown polarity and for efficiently eluting more hydrophobic compounds while retaining polar ones.
Flow Rate0.3 - 0.5 mL/minAppropriate for standard 2.1 mm ID columns, ensuring efficient separation and compatibility with the ESI source.
Column Temperature30 - 40 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. [9]
Mass Spectrometry
Ionization ModePositive Ion Electrospray (ESI+)The basic piperidine nitrogen is readily protonated, leading to a strong signal in positive mode. [1]
Full Scan (MS1) Rangem/z 100 - 1000A wide scan range is used initially to identify the [M+H]+ precursor ion of the target analyte. [1]
Product Ion Scan (MS2)Isolate the [M+H]+ ion and scan for fragments.This is the core of structural elucidation, generating the fragmentation fingerprint of the molecule.
Collision Energy (CE)Ramped (e.g., 10-40 eV) or stepped at multiple values.CE must be optimized. Too low, and no fragmentation occurs; too high, and only small, uninformative fragments are produced. A ramp allows for the observation of all fragmentation channels. [1]
Data Interpretation: A Self-Validating System

Interpreting the MS/MS spectrum is a process of logical deduction, where proposed structures must be validated by the observed data.

  • Confirm the Precursor: The [M+H]+ ion observed in the MS1 scan must match the theoretical mass of the protonated compound. High-resolution mass spectrometry (HRMS) is invaluable here, as it can confirm the elemental formula to within a few parts-per-million (ppm) of accuracy. [6]2. Identify Key Neutral Losses: Look for mass differences between the precursor ion and major fragment ions that correspond to the loss of expected small molecules (H₂O, CH₃COOH, etc.). This provides immediate evidence for the presence of specific functional groups.

  • Propose Fragment Structures: Assign structures to the major fragment ions based on the core fragmentation pathways (α-cleavage, ring fission). Again, HRMS is crucial for validating these assignments by confirming the elemental composition of each fragment.

  • Achieve Full Coverage: A trustworthy structural assignment is one where the major ions in the spectrum can be explained by logical, well-established fragmentation mechanisms. The inability to account for a high-abundance ion may suggest an incorrect initial structure or an unexpected rearrangement.

Conclusion: From Spectrum to Structure with Confidence

The mass spectral fragmentation of piperidine compounds is a systematic and predictable process governed by the fundamental principles of ion chemistry. By understanding the influence of the ionization method and the primary fragmentation pathways—α-cleavage, ring opening, and neutral losses—researchers can deconstruct complex MS/MS spectra to reveal detailed structural information. A methodical approach to LC-MS/MS analysis, from sample preparation to data interpretation, creates a self-validating workflow that ensures the generation of reliable and defensible results. This technical guide provides the foundational knowledge and practical protocols necessary for scientists in the pharmaceutical and chemical sciences to confidently characterize these vital chemical entities.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • de Souza, A. D. L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. The Royal Society of Chemistry. [Link]

  • de Souza, A. D. L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

  • Avdagić, A., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Li, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Pivatto, M., et al. (2005). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. J. Mass Spectrom. [Link]

  • Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

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Foundational

Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for Tetrahydropyran-4-carbonitrile Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract The confluence of privileged scaffolds and strategic functional groups is a cornerstone of modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The confluence of privileged scaffolds and strategic functional groups is a cornerstone of modern medicinal chemistry. This guide delineates the untapped potential of tetrahydropyran-4-carbonitrile, a scaffold that marries the favorable pharmacokinetic attributes of the tetrahydropyran (THP) ring with the versatile chemical reactivity and pharmacophoric properties of the nitrile moiety. We will explore promising, yet underexplored, research avenues for derivatives of this scaffold, focusing on key therapeutic areas such as oncology, neurodegenerative diseases, and metabolic disorders. This document serves as a technical roadmap, providing not only the strategic rationale for pursuing these research lines but also actionable synthetic protocols and screening cascades to empower researchers in their quest for novel therapeutics.

The Strategic Value of the Tetrahydropyran-4-carbonitrile Core

The tetrahydropyran (THP) ring is a well-established "privileged scaffold" in drug discovery.[1] Its prevalence in numerous natural products and FDA-approved drugs stems from its advantageous physicochemical properties. As a bioisosteric replacement for cyclohexane, the THP moiety often enhances aqueous solubility and metabolic stability, while reducing lipophilicity, thereby improving the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1]

Complementing the THP ring is the nitrile group, a versatile functional handle in medicinal chemistry. Beyond its role as a bioisostere for a carbonyl group or a halogen, the nitrile's strong dipole moment can engage in favorable interactions within a protein binding pocket. Furthermore, the nitrile group is relatively stable to metabolic degradation, but can also be chemically transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse chemical space.

The combination of these two moieties in tetrahydropyran-4-carbonitrile presents a compelling starting point for the development of novel small molecule libraries with inherent drug-like properties.

Potential Research Area 1: Kinase Inhibitors in Oncology

The tetrahydropyran motif is a recurring feature in a number of approved and investigational kinase inhibitors, including the FLT3/AXL inhibitor gilteritinib and various Janus kinase (JAK) inhibitors.[1] The THP ring in these molecules often occupies the solvent-exposed region of the ATP-binding site, where its favorable properties can be fully exploited.

Hypothesis: Derivatives of tetrahydropyran-4-carbonitrile are promising candidates for the development of novel kinase inhibitors. The nitrile group can be strategically employed to interact with key residues in the hinge region or other pockets of the kinase domain, while the THP ring ensures favorable pharmacokinetic properties.

Synthetic Strategy for Library Generation

A focused library of tetrahydropyran-4-carbonitrile derivatives can be generated through functionalization of the nitrile group and, where feasible, the THP ring.

Protocol 1: Synthesis of Tetrahydropyran-4-carboxamide Derivatives

  • Setup: In a round-bottom flask, dissolve tetrahydropyran-4-carbonitrile (1 equivalent) in a suitable solvent such as ethanol or a mixture of DMSO and water.

  • Hydrolysis: Add a base such as sodium hydroxide or potassium carbonate (2-3 equivalents) and heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Amide Coupling: The resulting tetrahydropyran-4-carboxylic acid can then be coupled with a diverse range of amines using standard peptide coupling reagents such as HATU or EDC/HOBt to generate a library of amide derivatives.

Protocol 2: Synthesis of Tetrahydropyran-4-yl-methanamine Derivatives

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-carbonitrile (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Cool the solution to 0°C and add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) (1.5-2 equivalents) dropwise.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Purification: Filter the resulting suspension and concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography or distillation. The resulting primary amine can be further derivatized through reductive amination or acylation.

G cluster_0 Synthetic Diversification THP-CN Tetrahydropyran-4-carbonitrile THP-COOH THP-Carboxylic Acid THP-CN->THP-COOH Hydrolysis THP-Amine THP-Primary Amine THP-CN->THP-Amine Reduction (e.g., LiAlH4) THP-Amide THP-Amide Library THP-COOH->THP-Amide Amide Coupling THP-Subst_Amine Substituted THP-Amines THP-Amine->THP-Subst_Amine Reductive Amination / Acylation

Caption: Synthetic routes for the diversification of the tetrahydropyran-4-carbonitrile core.

Screening Cascade for Kinase Inhibitors

A tiered screening approach is recommended to efficiently identify promising kinase inhibitors.

  • Primary Screen (Biochemical Assay): The library of derivatives should be screened against a panel of therapeutically relevant kinases (e.g., EGFR, HER2, VEGFR2, CDKs) using a high-throughput biochemical assay, such as a fluorescence-based kinase activity assay or a radiometric assay.[2]

  • Secondary Screen (Cellular Assay): Hits from the primary screen should be evaluated for their ability to inhibit kinase activity in a cellular context. This can be achieved using a cell-based assay that measures the phosphorylation of a known downstream substrate of the target kinase (e.g., a Western blot or an ELISA-based assay). Antiproliferative activity against relevant cancer cell lines should also be assessed using an MTT or CellTiter-Glo assay.[3]

  • Selectivity Profiling: Promising candidates should be profiled against a broader panel of kinases to determine their selectivity profile. This is crucial to minimize off-target effects.

  • Mechanism of Action Studies: For lead compounds, further studies should be conducted to determine their mechanism of inhibition (e.g., ATP-competitive, non-competitive, or irreversible) and to confirm their target engagement in cells (e.g., using cellular thermal shift assays).

Potential Research Area 2: Modulators of G-Protein Coupled Receptors (GPCRs) for Neurological Disorders

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[4] The tetrahydropyran scaffold is found in compounds targeting GPCRs, such as antagonists of the histamine H3 receptor, which are being investigated for the treatment of cognitive and sleep-wake disorders.[5]

Hypothesis: Tetrahydropyran-4-carbonitrile derivatives represent a promising scaffold for the discovery of novel GPCR modulators for the treatment of neurological and psychiatric disorders. The nitrile group can serve as a key interaction point with polar residues in the ligand-binding pocket, while the THP ring provides a desirable pharmacokinetic profile for CNS-penetrant drugs.

Synthetic Approach

In addition to the derivatization of the nitrile group as described in the previous section, the synthesis of spirocyclic derivatives is a particularly attractive strategy for targeting GPCRs.

Protocol 3: Synthesis of Spirohydantoin Derivatives

  • Setup: In a round-bottom flask, combine tetrahydropyran-4-one (a close analog and potential precursor to the carbonitrile) (1 equivalent), potassium cyanide (1.2 equivalents), and ammonium carbonate (3 equivalents) in a 1:1 mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the crude spirohydantoin.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the purified product. This protocol can be adapted for tetrahydropyran-4-carbonitrile with appropriate modifications.

G cluster_1 GPCR-Targeted Library Screening Library THP-CN Derivative Library Primary_Screen Primary Screen: Radioligand Binding Assay Library->Primary_Screen Functional_Assay Secondary Screen: Functional Assay (e.g., cAMP, Ca2+ flux) Primary_Screen->Functional_Assay Hits Selectivity Selectivity Profiling: Panel of related GPCRs Functional_Assay->Selectivity Active Compounds InVivo In Vivo Efficacy: Animal Models of Neurological Disorders Selectivity->InVivo Selective Leads

Caption: A proposed screening workflow for the identification of novel GPCR modulators.

Screening Cascade for GPCR Modulators

A multi-step screening process is essential for identifying and characterizing novel GPCR modulators.

  • Primary Screen (Binding Assay): A high-throughput radioligand binding assay is the gold standard for primary screening to identify compounds that bind to the target GPCR.

  • Secondary Screen (Functional Assays): Hits from the binding assay should be evaluated in functional assays to determine their efficacy as agonists, antagonists, or allosteric modulators. Common functional assays include measuring second messenger levels (e.g., cAMP, IP3) or calcium mobilization.[6]

  • Selectivity Profiling: Active compounds should be tested against a panel of related GPCRs to assess their selectivity.

  • In Vivo Studies: Lead compounds with desirable in vitro profiles should be evaluated in relevant animal models of neurological disorders (e.g., models of anxiety, depression, or cognitive impairment) to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Potential Research Area 3: Covalent Inhibitors for Enhanced Potency and Duration of Action

The nitrile group, when appropriately positioned within a molecule, can act as a "warhead" for covalent inhibition of a target protein. This is typically achieved by the nitrile reacting with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme. Covalent inhibitors can offer several advantages, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.

Hypothesis: By incorporating reactive functionalities adjacent to the nitrile group on the tetrahydropyran-4-carbonitrile scaffold, it is possible to design novel covalent inhibitors for a range of enzyme targets.

Design and Synthesis of Covalent Inhibitors

The design of covalent inhibitors requires careful consideration of the reactivity of the electrophilic warhead to ensure target specificity and minimize off-target reactivity. A common strategy is to incorporate a Michael acceptor or a similar reactive group that is activated upon binding to the target protein.

The synthesis of such derivatives would involve multi-step sequences to introduce the desired reactive functionalities while preserving the tetrahydropyran-4-carbonitrile core.

Evaluation of Covalent Inhibition

The evaluation of covalent inhibitors requires specialized assays to confirm the formation of a covalent bond with the target protein.

  • Time-Dependent Inhibition Assays: A hallmark of covalent inhibition is a time-dependent increase in the inhibition of the target enzyme.

  • Mass Spectrometry: Intact protein mass spectrometry or peptide mapping can be used to confirm the formation of a covalent adduct between the inhibitor and the target protein and to identify the specific residue that is modified.

  • Washout Experiments: In cell-based assays, washout experiments can be performed to determine if the inhibitory effect is reversible or irreversible.

Data Summary and Future Outlook

While specific biological data for a diverse library of tetrahydropyran-4-carbonitrile derivatives is not yet widely available in the public domain, the established success of both the tetrahydropyran scaffold and nitrile-containing drugs provides a strong foundation for future research.

Drug/Compound Class Scaffold Feature Therapeutic Area Key Advantage of Scaffold
Gilteritinib[1]TetrahydropyranOncology (AML)Improved ADME properties
JAK Inhibitors[1]TetrahydropyranInflammation/OncologyEnhanced potency and improved clearance
Dipeptidyl peptidase-IV (DPP-4) inhibitorsNitrileDiabetesCovalent interaction with active site serine
Cathepsin K inhibitorsNitrileOsteoporosisReversible covalent inhibition

The tetrahydropyran-4-carbonitrile scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutics. The strategic combination of a privileged scaffold with a versatile functional group provides a powerful platform for the generation of diverse and drug-like compound libraries. The research areas outlined in this guide – kinase inhibitors, GPCR modulators, and covalent inhibitors – represent just a few of the many exciting possibilities. It is our hope that this technical guide will serve as a catalyst for further exploration of this promising scaffold and ultimately lead to the development of new medicines to address unmet medical needs.

References

  • Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(21), 115669. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules, 27(14), 4615. [Link]

  • New Pipelines for Novel Allosteric GPCR Modulators. (2015). Biophysical Journal, 109(7), 1321–1322. [Link]

  • Novel Protocol for the Stereoselective Construction of Functionalized Tetra and Pentacyclic Coumarinopyran Pyrazole / Pyrimidinedione / Coumarin Scaffolds Using Solid State Melt Reaction. (2017). Tetrahedron. [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime. (2020). [Journal Name]. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018). ACS Medicinal Chemistry Letters, 9(8), 754–759. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2016). Marine Drugs, 14(11), 200. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2023). Molecules, 28(13), 5038. [Link]

  • Discovery of new GPCR ligands to illuminate new biology. (2017). Nature Chemical Biology, 13(11), 1135–1143. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 676839. [Link]

  • Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. (2005). Journal of Medicinal Chemistry, 48(6), 1737–1740. [Link]

  • Structure-based design of enzyme inhibitors and receptor ligands. (1998). Current Opinion in Biotechnology, 9(6), 612–624. [Link]

  • Deep Learning Reveals Endogenous Sterols as Allosteric Modulators of the GPCR-Gα Interface. (2023). eLife. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • Some pyran-containing marketed drugs in preclinical/clinical trials. (2023). [Journal Name]. [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (2016). Organic & Biomolecular Chemistry, 14(44), 10456–10460. [Link]

  • Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. (2022). RSC Medicinal Chemistry, 13(8), 957–967. [Link]

  • Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. (2016). [Journal Name]. [Link]

  • Discovery of new GPCR ligands to illuminate new biology. (2017). Nature Chemical Biology, 13(11), 1135–1143. [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2011). [Journal Name]. [Link]

  • Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. (2023). [Journal Name]. [Link]

  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. (2019). European Journal of Medicinal Chemistry, 184, 111769. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2021). ChemMedChem, 16(14), 2235–2247. [Link]

Sources

Protocols & Analytical Methods

Method

The Spiro[piperidine-4,4'-pyran] Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Strategic Value of Three-Dimensionality in Drug Design In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Medicinal chemists are increasingly turning away from flat, sp²-hybridized aromatic systems towards more three-dimensional, sp³-rich scaffolds. These complex architectures offer superior spatial arrangement of pharmacophoric features, enabling more precise and effective interactions with biological targets.[1] Among these, the spiro[piperidine-4,4'-pyran] core stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target.

This guide provides a detailed exploration of a key synthetic intermediate, 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile , and its subsequent elaboration into potent therapeutic agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and showcase its application in the development of a novel class of anti-tuberculosis agents targeting the essential MmpL3 transporter in Mycobacterium tuberculosis.

The Spiro[piperidine-4,4'-pyran] Core: Physicochemical and Pharmacokinetic Advantages

The fusion of a piperidine ring and a tetrahydropyran ring at a single spirocyclic center creates a rigid, three-dimensional structure with several inherent advantages:

  • Improved Solubility: The inclusion of the polar ether oxygen from the tetrahydropyran ring often enhances aqueous solubility, a critical parameter for drug absorption and distribution.

  • Metabolic Stability: The tetrahydropyran and piperidine rings are generally more resistant to metabolic degradation compared to more labile aromatic systems.

  • Vectorial Exit Points: The spirocyclic nature of the scaffold provides well-defined vectors for substituent placement, allowing for fine-tuning of target engagement and physicochemical properties.

  • Novel Chemical Space: These scaffolds provide access to novel and patentable chemical space, a key consideration in a competitive pharmaceutical landscape.[1]

Synthesis of the Core Intermediate: 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

The title compound is a versatile intermediate, readily prepared from commercially available starting materials. The synthetic strategy hinges on a variation of the Strecker synthesis, a classic method for producing α-amino nitriles from a ketone, an amine, and a cyanide source. The nitrile functionality serves as a valuable synthetic handle, readily convertible to a primary amine, which can then be further functionalized.

Protocol 1: Synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

This protocol details the one-pot synthesis from tetrahydro-4H-pyran-4-one.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Piperidine

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol at 0 °C, add piperidine (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the corresponding enamine/iminium ion intermediate.

  • Cool the mixture back to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile.

Causality and Experimental Choices:

  • The use of methanol as a solvent facilitates the formation of the iminium ion intermediate.

  • Trimethylsilyl cyanide is a safer and more convenient source of cyanide compared to gaseous HCN or alkali metal cyanides.

  • The aqueous workup with NaHCO₃ is essential to neutralize any acidic byproducts and to hydrolyze any remaining TMSCN.

From Intermediate to Bioactive Molecule: The Gateway to Amines

The true synthetic utility of the carbonitrile intermediate lies in its reduction to the corresponding primary amine, (4-(piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine . This transformation unlocks the potential for a vast array of subsequent chemical modifications, most notably amide bond formation, reductive amination, and urea/thiourea formation.

Protocol 2: Reduction of the Nitrile to the Primary Amine

This protocol describes the reduction of the nitrile using lithium aluminum hydride (LiAlH₄).

Materials:

  • 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is deemed complete by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine, which can often be used in the next step without further purification.

Causality and Experimental Choices:

  • LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[1] Weaker reducing agents like sodium borohydride are not effective for this transformation.

  • The use of anhydrous THF and an inert atmosphere is critical as LiAlH₄ reacts violently with water.

  • The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions, resulting in the formation of a granular, easily filterable solid.

G cluster_synthesis Synthesis of Key Intermediates Start Tetrahydro-4H-pyran-4-one + Piperidine Intermediate 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile Start->Intermediate Strecker-type Reaction (TMSCN) Amine (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine Intermediate->Amine Reduction (e.g., LiAlH4)

Caption: Synthetic pathway from a ketone to the key amine intermediate.

Application Case Study: Inhibition of MmpL3 for the Treatment of Tuberculosis

A compelling application of a closely related spiro[piperidine-4,4'-thieno[3,2-c]pyran] scaffold is in the development of novel anti-tuberculosis agents.[2][3] Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of drugs with new mechanisms of action.[2][3] One of the most promising new targets is Mycobacterial membrane protein Large 3 (MmpL3) , an essential transporter responsible for shuttling mycolic acid precursors across the bacterial membrane for cell wall biosynthesis.[3][4][5]

Researchers at GlaxoSmithKline identified a series of N-benzyl-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues as potent inhibitors of MmpL3.[3] The core spirocyclic amine serves as a crucial anchor for the molecule, with the piperidine nitrogen providing a key interaction point within the MmpL3 transporter.[5]

G cluster_workflow Drug Discovery Workflow Scaffold Spiro[piperidine-4,4'-pyran] Amine Intermediate Derivatization Medicinal Chemistry (e.g., N-benzylation, Amide Coupling) Scaffold->Derivatization Screening High-Throughput Screening (M. tuberculosis whole-cell assay) Derivatization->Screening Hit Identification of Hits (e.g., Spiro Compound 2) Screening->Hit Target_ID Target Deconvolution (Resistant Mutant Sequencing) Hit->Target_ID Optimization Lead Optimization (Improve Potency & PK) Hit->Optimization Target Identified Target: MmpL3 Transporter Target_ID->Target Candidate Optimized Lead (e.g., Spiro Compound 4) Optimization->Candidate

Sources

Application

Application Note: High-Purity Isolation of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile using Optimized Column Chromatography

Abstract This application note provides a detailed, field-proven protocol for the purification of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. The inherent basicity of the piperidine moiety presents a significant challenge for standard silica gel chromatography, often leading to poor separation and low recovery. This guide elucidates the causal factors behind these challenges and presents a systematic approach to overcome them. We detail an optimized normal-phase column chromatography protocol, including rationale for stationary phase selection, mobile phase composition with a basic modifier, and step-by-step execution. Furthermore, this document includes protocols for in-process monitoring via Thin-Layer Chromatography (TLC), a comprehensive troubleshooting guide, and visual aids to ensure procedural clarity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction: The Purification Challenge

4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a valuable building block in medicinal chemistry. Its structural motif, containing a tertiary amine and a nitrile group, is found in a range of compounds explored for therapeutic applications. The purity of this intermediate is paramount, as impurities can lead to unwanted side-reactions and complicate the synthesis of the final active pharmaceutical ingredient (API).

The primary challenge in the purification of this compound lies in the basic nature of the piperidine nitrogen. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase for column chromatography. This acid-base interaction leads to several undesirable effects:

  • Peak Tailing: Strong, non-specific binding of the basic analyte to the silica surface results in a slow, continuous elution from the column, producing broad, asymmetric peaks (tailing).

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound becomes irreversibly adsorbed onto the stationary phase, leading to significant yield loss.

  • Poor Resolution: Tailing peaks are difficult to resolve from closely eluting impurities, compromising the final purity of the product.

To address these issues, this protocol employs a mobile phase modified with a small amount of a basic additive, triethylamine (TEA), to saturate the acidic sites on the silica gel, thereby ensuring a sharp, symmetrical elution profile for the target compound.

Understanding the Synthesis: Predicting Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude reaction mixture. The synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically proceeds via a variation of the Strecker synthesis.[1][2] This one-pot, three-component reaction involves:

  • Tetrahydro-4H-pyran-4-one (ketone starting material)

  • Piperidine (amine starting material)

  • A cyanide source, such as trimethylsilyl cyanide (TMSCN)

The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.

Based on this synthetic route, the primary impurities to consider are:

  • Unreacted Starting Materials: Residual tetrahydro-4H-pyran-4-one and piperidine.

  • Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid or amide, especially during aqueous work-up procedures.

  • Side-Reaction Products: Minor byproducts arising from self-condensation of the ketone or other side reactions.

The chromatographic method described below is designed to effectively separate the moderately polar target compound from both the more polar (hydrolysis byproducts) and less polar (unreacted ketone) impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where Thin-Layer Chromatography (TLC) is used to determine the optimal conditions before committing the bulk of the material to the column.

Materials and Equipment

Materials:

  • Crude 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA, >99%)

  • TLC plates (silica gel 60 F254)

  • Iodine

  • Collection vials/test tubes

Equipment:

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Fraction collector (optional)

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The causality behind this initial step is to rapidly and inexpensively determine a mobile phase composition that provides good separation of the target compound from its impurities. The ideal Retention Factor (Rf) for the target compound in column chromatography is between 0.2 and 0.4.

Protocol:

  • Prepare a stock solution of the crude product in a small amount of ethyl acetate or dichloromethane.

  • In a fume hood, prepare a series of developing solvents in small beakers. A good starting point is a range of hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 6:4 v/v), each containing 1% triethylamine.

  • Spot the crude product solution onto separate TLC plates.

  • Develop each plate in a different solvent mixture in a covered TLC chamber saturated with the mobile phase.

  • After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots. Since the target compound has a tertiary amine and lacks a strong chromophore, UV light may not be effective. A general stain like iodine is recommended. Place the dried TLC plate in a chamber containing a few crystals of iodine and gently warm the chamber. The compounds will appear as brown spots.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives an Rf of ~0.3 for the main product spot and shows clear separation from other spots.

Step 2: Column Packing and Equilibration

A well-packed column is critical for achieving high resolution. The "slurry packing" method described here is generally preferred as it minimizes air bubbles and ensures a homogenous stationary phase bed.

Protocol:

  • Secure the chromatography column vertically in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (determined from Step 1). The consistency should be like a thin milkshake.

  • Pour the slurry into the column in one continuous motion. Use a funnel to aid in this process.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Crucially, never let the top of the silica bed run dry.

  • Once the silica has settled into a packed bed, add a protective layer of sand on top.

  • Continuously add the mobile phase and allow it to run through the column until the packed bed is stable and no more settling occurs. This is the equilibration step.

Step 3: Sample Loading and Elution

Proper sample loading is key to a successful separation. The goal is to apply the sample in as narrow a band as possible.

Protocol:

  • Dissolve the crude 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile in a minimal amount of the mobile phase.

  • Drain the solvent in the column until it is just level with the top of the sand layer.

  • Carefully apply the sample solution to the top of the column using a pipette, allowing it to adsorb onto the silica.

  • Open the stopcock and drain the solvent until the sample has fully entered the sand layer.

  • Carefully add a small amount of fresh mobile phase to wash any residual sample from the column walls onto the silica bed. Repeat this wash step once more.

  • Once the sample is loaded, carefully fill the top of the column with the mobile phase.

  • Begin the elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).

  • Collect the eluent in sequentially numbered fractions.

Step 4: Fraction Analysis and Product Isolation

Protocol:

  • Monitor the separation by spotting every few fractions onto a TLC plate.

  • Develop and visualize the TLC plate as described in Step 1.

  • Identify the fractions containing the pure product (single spot at the target Rf).

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation & Method Development cluster_execution Column Chromatography Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Hexane:EtOAc + 1% TEA) Solvent Optimal Mobile Phase (Rf ≈ 0.3) TLC->Solvent Identify Slurry Prepare Silica Slurry Solvent->Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile.

Data Presentation: Expected Results

The following table summarizes the expected chromatographic behavior and outcomes.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard, cost-effective, provides good resolution for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v) + 1% TriethylamineThe hexane/EtOAc ratio should be adjusted to achieve an Rf of ~0.3. TEA is critical to prevent peak tailing of the basic analyte.
Target Rf 0.2 - 0.4Provides optimal balance between separation efficiency and elution time.
Visualization Iodine VaporA non-destructive, general stain suitable for visualizing the tertiary amine and nitrile functionalities.
Expected Purity >98%Achievable with careful execution of the protocol.
Expected Recovery 85-95%Dependent on the purity of the crude material and careful fraction collection.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification process.

IssuePotential Cause(s)Recommended Solution(s)
Product won't elute from the column 1. Mobile phase is not polar enough. 2. No triethylamine was added.1. Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). 2. Ensure 1% TEA is present in the mobile phase to displace the basic compound from acidic silica sites.
Poor separation of product and impurity 1. Rf values are too close. 2. Column was overloaded. 3. Column was poorly packed.1. Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., Dichloromethane:Methanol). 2. Use a larger column or reduce the amount of crude material loaded. 3. Repack the column carefully using the slurry method.
Streaked or tailing spots on TLC/column 1. Compound is interacting strongly with the silica. 2. Sample is too concentrated on the TLC plate.1. Add 1% triethylamine to the mobile phase. This is the most common cause for basic compounds. 2. Dilute the sample before spotting on the TLC plate.
Cracked or channeled column bed 1. Column ran dry. 2. Packing was not uniform.1. The column is likely compromised. Repack a new column, ensuring the solvent level never drops below the top of the silica bed. 2. Ensure the silica is packed as a uniform slurry and allowed to settle without disturbance.

Conclusion

The purification of basic, nitrogen-containing heterocyclic compounds like 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile by silica gel chromatography is a common yet challenging task. By understanding the underlying chemical interactions between the analyte and the stationary phase, a robust and reproducible purification protocol can be developed. The key to success lies in the deactivation of the acidic silica surface through the use of a basic mobile phase modifier, such as triethylamine. The systematic approach outlined in this application note, combining TLC-based method development with careful column execution, provides researchers with a reliable framework for obtaining this valuable synthetic intermediate in high purity and yield.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). Elsevier. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., & Basak, A. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 19. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

  • Redditor discussion on deactivating silica gel. (2015, May 13). r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

Sources

Method

Applikations- und Protokollhandbuch: Derivatisierung von 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitril für Bioassays

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Einleitung: Das 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitril-Gerüst als Ausgangspunkt für die Wirkstoffentdeckung Das 4-(Piperidin-1-yl)tetra...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung: Das 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitril-Gerüst als Ausgangspunkt für die Wirkstoffentdeckung

Das 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitril-Gerüst stellt eine attraktive Ausgangsstruktur für die medizinische Chemie dar. Es vereint mehrere wichtige pharmakologische Merkmale: einen gesättigten Tetrahydropyran-Ring, der häufig als polarer, metabolischer stabiler Ersatz für Phenylringe dient, eine tertiäre Piperidin-Einheit, die in zahlreichen ZNS-aktiven und anderen pharmazeutischen Wirkstoffen vorkommt, und eine Nitrilgruppe. Die Nitrilgruppe ist ein vielseitiger chemischer "Griff", der nicht nur an wichtigen Protein-Ligand-Wechselwirkungen beteiligt sein kann, sondern auch als Vorläufer für eine Vielzahl anderer funktioneller Gruppen dient.[1][2]

Dieses Handbuch bietet einen detaillierten Leitfaden zur strategischen Derivatisierung dieses Gerüsts an zwei entscheidenden Positionen: der Nitrilgruppe und dem Piperidinstickstoff. Ziel ist die Erzeugung einer Bibliothek von Analoga für das Screening in biologischen Assays. Wir erläutern die chemischen Grundlagen der vorgeschlagenen Modifikationen, stellen detaillierte experimentelle Protokolle zur Verfügung und beschreiben, wie diese neuen Verbindungen in relevanten Bioassays, wie z. B. Zytotoxizitäts- und Entzündungs-Assays, evaluiert werden können.

Strategische Derivatisierungspunkte

Die chemische Modifikation des Ausgangsmoleküls konzentriert sich auf zwei primäre reaktive Zentren. Jedes Zentrum bietet einzigartige Möglichkeiten zur Modulation der physikochemischen und pharmakologischen Eigenschaften der resultierenden Verbindungen.

G cluster_0 Derivatisierungsstrategien cluster_1 Beispiele für Derivate Startmolekül 4-(Piperidin-1-yl)tetrahydro- 2H-pyran-4-carbonitril Nitril-Modifikation Modifikation der Nitrilgruppe (Position 4) Startmolekül->Nitril-Modifikation Reaktionszentrum 1 Piperidin-Modifikation Modifikation des Piperidinstickstoffs (Position 1) Startmolekül->Piperidin-Modifikation Reaktionszentrum 2 Tetrazol Tetrazol-Analoga (Carbonsäure-Bioisoster) Nitril-Modifikation->Tetrazol Amidin Amidin-Analoga (Basizität, H-Brücken) Nitril-Modifikation->Amidin Amin Aminomethyl-Analoga (neues basisches Zentrum) Nitril-Modifikation->Amin Acyl-Derivate N-Acyl-Analoga (Modulation der Lipophilie) Piperidin-Modifikation->Acyl-Derivate Alkyl-Derivate N-Alkyl-Analoga (Sterische Hinderung, Basizität) Piperidin-Modifikation->Alkyl-Derivate

Abbildung 1: Übersicht der Derivatisierungsstrategien am Zielgerüst.

Teil 1: Modifikation der Nitrilgruppe

Die Nitrilgruppe ist ein ausgezeichneter Ausgangspunkt für die Einführung von funktionellen Gruppen, die die Polarität, die Fähigkeit zur Wasserstoffbrückenbindung und das Säure-Base-Verhalten des Moleküls verändern.

Umwandlung in 5-substituierte 1H-Tetrazole

Wissenschaftliche Begründung: Die Tetrazolgruppe ist ein anerkannter Bioisoster für die Carbonsäuregruppe.[3] Sie weist einen ähnlichen pKa-Wert und eine ähnliche planare Geometrie auf, ist aber oft metabolisch stabiler und kann die orale Bioverfügbarkeit verbessern. Die Umwandlung des Nitrils in ein Tetrazol ist daher eine Schlüsselstrategie, um Carbonsäure-Mimetika zu erzeugen, die an Carboxylat-bindende Stellen in Proteinen binden können. Die Reaktion ist eine [3+2]-Cycloaddition zwischen dem Nitril und einem Azid-Reagenz.[4][5][6]

Detailliertes Protokoll: Zink-katalysierte Synthese von Tetrazol-Analoga

  • Vorbereitung: In einem trockenen 25-mL-Rundkolben, ausgestattet mit einem Magnetrührer und Rückflusskühler, werden 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitril (1,0 mmol, 1 Äq.), Natriumazid (NaN₃, 1,5 mmol, 1,5 Äq.) und Zinkchlorid (ZnCl₂, 1,2 mmol, 1,2 Äq.) in 10 mL destilliertem Wasser suspendiert.[5][6]

  • Reaktion: Die Reaktionsmischung wird unter starkem Rühren für 24 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit 10 mL Wasser verdünnt und vorsichtig mit 2 M Salzsäure (HCl) auf einen pH-Wert von ca. 2-3 angesäuert.

  • Extraktion: Das wässrige Gemisch wird dreimal mit je 20 mL Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit einer gesättigten Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie (typischerweise Kieselgel mit einem Eluentengemisch aus Dichlormethan/Methanol) gereinigt, um das gewünschte Tetrazol-Derivat zu erhalten.

Reduktion zu primären Aminen

Wissenschaftliche Begründung: Die Reduktion der Nitrilgruppe zu einer Aminomethylgruppe führt eine neue basische Funktionalität ein und schafft einen flexiblen Linker.[7][8][9][10][11] Dies kann zu neuen Interaktionen mit dem Zielprotein führen, insbesondere durch ionische Bindungen oder Wasserstoffbrückenbindungen. Zudem kann das resultierende primäre Amin als Angriffspunkt für weitere Funktionalisierungen (z. B. Acylierung, Alkylierung) dienen. Lithiumaluminiumhydrid (LiAlH₄) ist ein potentes Reduktionsmittel, das für diese Umwandlung gut geeignet ist.[10]

Detailliertes Protokoll: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄)

  • Vorbereitung: Ein trockener 50-mL-Dreihalskolben wird unter Stickstoffatmosphäre gesetzt und mit einem Magnetrührer, einem Tropftrichter und einem Rückflusskühler ausgestattet. LiAlH₄ (2,0 mmol, 2,0 Äq.) wird vorsichtig in 10 mL trockenem Diethylether suspendiert.

  • Reaktion: Eine Lösung von 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitril (1,0 mmol, 1 Äq.) in 10 mL trockenem Diethylether wird langsam über den Tropftrichter zu der LiAlH₄-Suspension bei 0 °C (Eisbad) zugegeben. Nach beendeter Zugabe wird die Mischung für 4 Stunden bei Raumtemperatur gerührt und anschließend für 1 Stunde unter Rückfluss erhitzt.

  • Quenchen (Fieser-Methode): Die Reaktion wird vorsichtig bei 0 °C durch die sequentielle, langsame Zugabe von X mL Wasser, X mL 15%iger Natriumhydroxidlösung und 3X mL Wasser gequencht (wobei X = 0,076 g LiAlH₄).

  • Aufarbeitung: Der resultierende weiße Niederschlag wird durch Filtration über Celite abgetrennt und der Filterkuchen gründlich mit Diethylether gewaschen. Das Filtrat wird eingeengt, um das rohe Amin-Derivat zu erhalten.

  • Reinigung: Das Produkt kann bei Bedarf durch Säulenchromatographie (Kieselgel, oft mit einem Eluenten, der eine kleine Menge Triethylamin enthält, um ein "Tailing" zu verhindern) oder durch Umkristallisation des Hydrochloridsalzes gereinigt werden.

Teil 2: Modifikation des Piperidinstickstoffs

Der sekundäre Piperidinstickstoff ist ein nukleophiles Zentrum, das sich leicht für N-Acylierungs- und N-Alkylierungsreaktionen eignet. Diese Modifikationen ermöglichen die Einführung einer breiten Palette von Substituenten, um sterische und elektronische Eigenschaften zu variieren und die Lipophilie zu steuern.[12][13][14][15]

N-Acylierung

Wissenschaftliche Begründung: Die N-Acylierung wandelt das basische tertiäre Amin in ein neutrales Amid um. Dies hat erhebliche Auswirkungen auf die physikochemischen Eigenschaften, wie z. B. die Löslichkeit und die Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Durch die Variation der Acylgruppe (z. B. Acetyl, Benzoyl, substituierte Benzoyle) kann die Wechselwirkung mit hydrophoben Taschen in Proteinen gezielt untersucht werden.[16][17][18]

Detailliertes Protokoll: N-Acylierung mit Acylchloriden

  • Vorbereitung: 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitril (1,0 mmol, 1 Äq.) und Triethylamin (1,5 mmol, 1,5 Äq.) werden in 10 mL trockenem Dichlormethan (DCM) in einem Rundkolben bei 0 °C gelöst.

  • Reaktion: Das entsprechende Acylchlorid (z. B. Acetylchlorid oder Benzoylchlorid, 1,1 mmol, 1,1 Äq.) wird langsam zu der gerührten Lösung zugegeben. Die Reaktion wird für 2-4 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktionsmischung wird mit 10 mL Wasser gewaschen, gefolgt von 10 mL gesättigter Natriumbicarbonatlösung. Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie (Kieselgel, Eluentengemisch typischerweise Hexan/Ethylacetat) gereinigt.

N-Alkylierung

Wissenschaftliche Begründung: Die N-Alkylierung erhält die Basizität des Piperidinstickstoffs, führt aber gleichzeitig neue sterische und lipophile Gruppen ein. Dies ist eine klassische Methode, um die Selektivität und Potenz von Liganden zu optimieren. Reduktive Aminierung ist eine besonders milde und effiziente Methode zur Einführung von Alkylgruppen.[12][14][19][20]

Detailliertes Protokoll: Reduktive Aminierung mit Aldehyden

  • Vorbereitung: 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitril (1,0 mmol, 1 Äq.) und der entsprechende Aldehyd (z. B. Benzaldehyd, 1,2 mmol, 1,2 Äq.) werden in 15 mL 1,2-Dichlorethan gelöst.

  • Reaktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 mmol, 1,5 Äq.) wird portionsweise zu der gerührten Lösung bei Raumtemperatur zugegeben. Die Reaktion wird für 12-24 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktion wird durch langsame Zugabe von 10 mL gesättigter Natriumbicarbonatlösung gequencht. Die Phasen werden getrennt und die wässrige Phase wird zweimal mit je 15 mL Dichlormethan extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt. Das Produkt wird mittels Säulenchromatographie gereinigt.

Teil 3: Protokolle für biologische Assays

Nach der Synthese und Reinigung müssen die neuen Derivate auf ihre biologische Aktivität getestet werden. Hier sind zwei Standardprotokolle für das initiale Screening.

Zytotoxizitäts-Screening: MTT-Assay

Wissenschaftliche Begründung: Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.[21][22][23][24] Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen. Dieser Assay ist ein entscheidender erster Schritt, um die allgemeine Toxizität einer Verbindung zu bewerten.

G Start Zellen in 96-Well-Platte aussäen (24h) Behandlung Testverbindungen in verschiedenen Konzentrationen hinzufügen (48-72h) Start->Behandlung MTT_Zugabe MTT-Lösung zugeben (1-4h Inkubation) Behandlung->MTT_Zugabe Solubilisierung Solubilisierungslösung (z.B. DMSO) zugeben MTT_Zugabe->Solubilisierung Messung Absorption bei 570 nm messen Solubilisierung->Messung

Abbildung 2: Workflow des MTT-Zytotoxizitäts-Assays.

Detailliertes Protokoll: MTT-Assay

  • Zellkultur: Säen Sie eine geeignete Zelllinie (z. B. HEK293, HeLa) in einer 96-Well-Platte mit einer Dichte von 1 x 10⁴ Zellen/Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.[22]

  • Behandlung: Bereiten Sie serielle Verdünnungen Ihrer Testverbindungen in Zellkulturmedium vor. Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL der Verbindungslösungen zu den entsprechenden Wells hinzu. Inkubieren Sie die Platte für weitere 48-72 Stunden.

  • MTT-Inkubation: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung in PBS zu jedem Well hinzu und inkubieren Sie die Platte für 1-4 Stunden bei 37 °C.[23]

  • Solubilisierung: Entfernen Sie die MTT-haltige Medium vorsichtig. Fügen Sie 100-130 µL eines Solubilisierungsmittels (z. B. DMSO oder eine saure Isopropanol-Lösung) zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.[22]

  • Messung: Schütteln Sie die Platte für 15 Minuten auf einem Orbitalschüttler, um eine vollständige Auflösung zu gewährleisten. Messen Sie die optische Dichte (OD) bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät.

  • Analyse: Die Zellviabilität wird als Prozentsatz der unbehandelten Kontrollzellen berechnet. Die IC₅₀-Werte (die Konzentration, bei der 50 % der Zellen abgetötet werden) können durch nichtlineare Regression bestimmt werden.

Screening auf entzündungshemmende Aktivität: IL-1β ELISA

Wissenschaftliche Begründung: Interleukin-1β (IL-1β) ist ein potentes pro-inflammatorisches Zytokin.[25][26] Die Messung seiner Freisetzung aus stimulierten Immunzellen (z. B. LPS-stimulierte Monozyten) ist ein Standard-Assay zur Identifizierung von entzündungshemmenden Verbindungen. Ein ELISA (Enzyme-Linked Immunosorbent Assay) ist eine hochempfindliche Methode zur Quantifizierung spezifischer Proteine wie IL-1β in Zellkulturüberständen.[25][26][27][28]

Detailliertes Protokoll: IL-1β ELISA

  • Zellstimulation: Kultivieren Sie humane Monozyten (z. B. aus THP-1-Zellen differenziert) in einer 24-Well-Platte. Behandeln Sie die Zellen für 1 Stunde mit Ihren Testverbindungen vor.

  • Stimulation: Stimulieren Sie die Zellen mit einem entzündlichen Agens wie Lipopolysaccharid (LPS) für 18-24 Stunden, um die IL-1β-Produktion zu induzieren.

  • Probenentnahme: Sammeln Sie die Zellkulturüberstände und zentrifugieren Sie sie, um Zelltrümmer zu entfernen.[29]

  • ELISA-Durchführung: Führen Sie den ELISA gemäß den Anweisungen des Herstellers eines kommerziellen Human-IL-1β-ELISA-Kits durch.[25][29] Dies beinhaltet typischerweise:

    • Inkubation der Überstände in einer mit Anti-IL-1β-Antikörpern beschichteten Platte.

    • Waschschritte zur Entfernung ungebundener Proteine.

    • Zugabe eines biotinylierten Detektionsantikörpers.

    • Zugabe von Streptavidin-HRP (Meerrettichperoxidase).

    • Zugabe eines Substrats (z. B. TMB), das durch die HRP in ein farbiges Produkt umgewandelt wird.

  • Messung und Analyse: Stoppen Sie die Reaktion und messen Sie die Absorption bei der entsprechenden Wellenlänge. Erstellen Sie eine Standardkurve mit rekombinantem IL-1β und bestimmen Sie die Konzentration von IL-1β in Ihren Proben. Berechnen Sie die prozentuale Hemmung der IL-1β-Freisetzung im Vergleich zur nur mit LPS behandelten Kontrolle.

Datenzusammenfassung und nächste Schritte

Die Ergebnisse der Synthese und der biologischen Assays sollten systematisch erfasst werden, um Struktur-Wirkungs-Beziehungen (SAR) zu identifizieren.

Tabelle 1: Zusammenfassung der synthetisierten Derivate und ihrer biologischen Aktivität

Verbindungs-IDModifikationstypR-GruppeAusbeute (%)IC₅₀ (µM) im MTT-Assay% Hemmung der IL-1β-Freisetzung (bei 10 µM)
Ausgang-01 --->1005%
TET-01 Tetrazol-658515%
AMN-01 Aminomethyl-55>10010%
AC-01 N-Acetyl-COCH₃80928%
ALK-01 N-Benzyl-CH₂Ph755045%
...weitere...............

Diese Daten bilden die Grundlage für die Auswahl von "Hits" für weiterführende Optimierungsrunden. Verbindungen mit hoher Potenz und geringer Zytotoxizität (z. B. ALK-01 in der Beispieltabelle) sind vielversprechende Kandidaten für die weitere Entwicklung.

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  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

Sources

Application

Scale-up Synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile: An Application Note and Protocol

Introduction: Strategic Importance of the 4-Aminotetrahydropyran Scaffold The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic properties of dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 4-Aminotetrahydropyran Scaffold

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The specific substitution at the C4 position with an aminonitrile functionality, as seen in 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, provides a versatile synthetic handle for the elaboration into a variety of more complex pharmaceutical intermediates. This α-aminonitrile is a key building block for the synthesis of spirocyclic compounds and other derivatives with potential therapeutic applications.

This application note provides a comprehensive guide for the scale-up synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile via a modified Strecker reaction. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on procedural robustness, safety, and scalability.

Synthetic Strategy: The Strecker Reaction as a Robust C-C Bond Forming Tool

The core of this synthetic approach is the Strecker reaction, a classic and highly efficient one-pot, three-component reaction.[1][2][3] In this case, it involves the condensation of a cyclic ketone (tetrahydro-4H-pyran-4-one), a secondary amine (piperidine), and a cyanide source. The reaction proceeds through the initial formation of an iminium ion intermediate from the ketone and the amine, which is then nucleophilically attacked by the cyanide ion to yield the desired α-aminonitrile.[1] The use of a secondary amine, piperidine, directly leads to the formation of an N-substituted α-aminonitrile.[4]

The choice of the Strecker synthesis is predicated on its high atom economy, operational simplicity, and the ready availability of the starting materials. For large-scale production, this method offers a cost-effective and efficient route to the target molecule.[2]

Safety First: Critical Considerations for Handling Cyanide

The use of cyanide salts, such as sodium or potassium cyanide, necessitates stringent safety protocols due to their high toxicity. All manipulations involving cyanide must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. It is crucial to avoid the accidental generation of highly toxic hydrogen cyanide gas by preventing contact of cyanide salts with acids. A dedicated cyanide quench solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide) should be readily available in the event of a spill.

Detailed Scale-Up Protocol

This protocol is optimized for a laboratory scale-up synthesis, yielding a significant quantity of the target compound.

Materials and Equipment:

  • Tetrahydro-4H-pyran-4-one (≥98%)

  • Piperidine (≥99%)

  • Sodium Cyanide (NaCN) (≥97%)

  • Glacial Acetic Acid

  • Methanol (ACS grade)

  • Dichloromethane (DCM) (ACS grade)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge tetrahydro-4H-pyran-4-one (50.0 g, 0.50 mol) and piperidine (46.8 g, 0.55 mol, 1.1 eq) in methanol (200 mL).

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (27.0 g, 0.55 mol, 1.1 eq) in water (50 mL). Slowly add this solution to the reaction mixture via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Acidification: After the addition of the cyanide solution, slowly add glacial acetic acid (33.0 g, 0.55 mol, 1.1 eq) to the reaction mixture via the dropping funnel, again maintaining the temperature below 10 °C.

  • Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting aqueous slurry, add dichloromethane (200 mL) and water (100 mL).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Quantitative Data Summary

ParameterValue
Starting Materials
Tetrahydro-4H-pyran-4-one50.0 g (0.50 mol)
Piperidine46.8 g (0.55 mol)
Sodium Cyanide27.0 g (0.55 mol)
Glacial Acetic Acid33.0 g (0.55 mol)
Product
Theoretical Yield97.1 g
Expected Yield (Typical)75-85%
Expected Purity (after purification)>98%

Characterization

The structure and purity of the synthesized 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and tetrahydropyran rings.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon at the 4-position of the tetrahydropyran ring and the nitrile carbon.

  • FT-IR: The infrared spectrum should exhibit a characteristic absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point will indicate the purity of the crystalline product.

Experimental Workflow Visualization

Scale_Up_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: - Tetrahydro-4H-pyran-4-one - Piperidine - Methanol B Cool to 0-5 °C A->B C Slow Addition: - Aqueous NaCN B->C D Slow Addition: - Glacial Acetic Acid C->D E Stir at RT for 12-16h D->E F Concentrate E->F G DCM Extraction F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Purification (Chromatography/Recrystallization) I->J K Final Product J->K

Figure 1. Workflow for the scale-up synthesis of the target compound.

Mechanism of the Strecker Reaction

Strecker_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Ketone Tetrahydro-4H-pyran-4-one Iminium Iminium Ion Ketone->Iminium + Piperidine - H₂O Amine Piperidine Cyanide CN⁻ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Product 4-(Piperidin-1-yl)tetrahydro- 2H-pyran-4-carbonitrile Aminonitrile->Product Final Product

Figure 2. Simplified mechanism of the Strecker reaction.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile. The described Strecker reaction is a robust and efficient method for the large-scale production of this valuable pharmaceutical intermediate. Adherence to the outlined safety procedures is paramount when working with cyanide-containing reagents. The provided workflow and mechanistic diagrams offer a clear and comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ACS Omega. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Shaabani, A.; Maleki, A.; Mofakham, H. Zirconium(IV) hydrogen sulfate as an efficient catalyst for the one-pot synthesis of α-amino nitriles.
  • Gualtierotti, J.-B.; Schumacher, X.; Wang, Q.; Zhu, J. Synthesis of Iminonitriles by Oxone/TBAB-Mediated One-Pot Oxidative Three-Component Strecker Reaction. Synthesis2013, 45 (10), 1380-1386.
  • PNAS. α-Aminonitriles via ammonium-catalyzed reactions of aminoacetonitrile. [Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

Sources

Method

Unlocking the Brain's Potential: Tetrahydropyran Derivatives in the Treatment of CNS Disorders

For Researchers, Scientists, and Drug Development Professionals The intricate and often elusive nature of Central Nervous System (CNS) disorders necessitates a continuous search for novel therapeutic agents that can navi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate and often elusive nature of Central Nervous System (CNS) disorders necessitates a continuous search for novel therapeutic agents that can navigate the complexities of the brain. Among the promising scaffolds in medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a privileged structure, integral to a variety of natural products and synthetic molecules with significant biological activities. This guide provides an in-depth exploration of the potential of THP derivatives in treating CNS disorders, offering detailed application notes and protocols for their synthesis and evaluation. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for advancing research in this critical field.

The Tetrahydropyran Scaffold: A Gateway to CNS-Active Molecules

The tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom, offers a unique combination of properties that make it an attractive scaffold for CNS drug design. Its three-dimensional structure allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule. The overall lipophilicity of the THP ring can be fine-tuned through substitution, a critical factor for crossing the blood-brain barrier (BBB), a major hurdle in the development of CNS therapeutics.

The versatility of the THP scaffold is evident in its presence in a range of compounds investigated for CNS disorders, from Alzheimer's and Parkinson's disease to neuroinflammation and pain. This guide will focus on key classes of THP derivatives and provide practical protocols for their investigation.

Application Note 1: Dihydropyranopyrazole Derivatives as PDE2 Inhibitors for Alzheimer's Disease

Background: Phosphodiesterase 2 (PDE2) is a promising target for the treatment of Alzheimer's disease (AD). Inhibition of PDE2 can enhance cyclic guanosine monophosphate (cGMP) signaling, which plays a crucial role in synaptic plasticity and memory. Dihydropyranopyrazole derivatives incorporating a THP moiety have shown potent and selective PDE2 inhibitory activity.[1][2][3][4]

Mechanism of Action: By inhibiting PDE2, these compounds prevent the breakdown of cGMP in neurons. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets involved in long-term potentiation (LTP) and memory formation. This signaling cascade is crucial for counteracting the synaptic dysfunction observed in AD.

PDE2_Inhibition_Pathway cluster_neuron Neuron THP_Derivative Dihydropyranopyrazole (THP Derivative) PDE2 PDE2 THP_Derivative->PDE2 Inhibition cGMP cGMP cGMP->PDE2 PKG PKG cGMP->PKG Activation GTP GTP sGC sGC GTP->sGC NO stimulation sGC->cGMP Synaptic_Plasticity Synaptic Plasticity (LTP, Memory) PKG->Synaptic_Plasticity Phosphorylation of substrates

Protocol 1: Synthesis of Dihydropyranopyrazole Derivatives

This protocol describes a general method for the synthesis of dihydropyranopyrazole derivatives, adapted from published procedures.[5][6]

Materials:

  • Substituted aromatic aldehyde

  • Malononitrile

  • 3-Methyl-5-pyrazolone

  • Triethylamine or N-methylmorpholine

  • Ethanol

  • Potassium carbonate

  • Acetonitrile

  • Substituted benzyl chloride or other alkylating agents

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Dihydropyrano[2,3-c]pyrazole Core:

    • To a solution of the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 3-methyl-5-pyrazolone (1.0 mmol) in ethanol (15 mL), add a catalytic amount of triethylamine or N-methylmorpholine (0.1 mmol).

    • Stir the reaction mixture at 80°C for 15 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropyrano[2,3-c]pyrazole core structure.

  • Alkylation of the Pyrazole Nitrogen (if desired):

    • To a solution of the dihydropyrano[2,3-c]pyrazole (1.0 mmol) in acetonitrile (15 mL), add potassium carbonate (1.5 mmol) and the desired substituted benzyl chloride or other alkylating agent (1.0 mmol).

    • Heat the mixture to 80°C for 5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Data Presentation:

CompoundR1R2PDE2 IC50 (nM)
(+)-11h 2-OH, 5-OCH34-(CF3)benzyl41.5 [1][2]
(R)-LZ77 3-OH, 4-OCH3Benzyl261.3 [1][2]

Table 1: PDE2 inhibitory activity of example dihydropyranopyrazole derivatives.

Protocol 2: In Vitro PDE2 Inhibition Assay

This protocol outlines a standard fluorescence polarization (FP)-based assay to determine the IC50 values of test compounds against PDE2.

Materials:

  • Recombinant human PDE2A enzyme

  • FAM-cAMP or FAM-cGMP substrate

  • Anti-cAMP or Anti-cGMP antibody

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • 384-well black microplates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the PDE2A enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding 10 µL of the anti-cGMP antibody solution.

    • Incubate for 30 minutes at room temperature.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Application Note 2: Evaluating the Neuroprotective and Anti-Inflammatory Potential of THP Derivatives

Background: Neuroinflammation and oxidative stress are common pathological features of many CNS disorders.[7] THP derivatives have shown promise in mitigating these detrimental processes. For instance, the compound (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol has demonstrated analgesic and anti-inflammatory properties.[3]

Mechanism of Action: The neuroprotective and anti-inflammatory effects of THP derivatives can be mediated through various pathways, including the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), reduction of reactive oxygen species (ROS), and modulation of microglia activation.

Neuroprotection_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Synthesized THP Derivative invitro In Vitro Evaluation start->invitro neuroprotection Neuroprotection Assay - Neuronal cell viability (MTT) - Neurite outgrowth analysis - Oxygen-Glucose Deprivation (OGD) invitro->neuroprotection anti_inflammatory Anti-inflammatory Assay - Microglia activation (LPS) - Nitric oxide (Griess assay) - Pro-inflammatory cytokines (ELISA) invitro->anti_inflammatory invivo In Vivo Evaluation behavioral Behavioral Models - Irwin Test - Spontaneous motor activity - Analgesia (hot plate) invivo->behavioral disease Disease Models - Neuroinflammation (LPS injection) - Ischemic stroke (MCAO) - Seizure models (PTZ) invivo->disease end Lead Candidate neuroprotection->invivo anti_inflammatory->invivo behavioral->end disease->end

Protocol 3: In Vitro Neuroprotection Assay using an Oxygen-Glucose Deprivation (OGD) Model

This protocol describes a method to assess the neuroprotective effects of THP derivatives against ischemia-like conditions in a neuronal cell culture model.[8][9]

Materials:

  • SH-SY5Y neuroblastoma cells or primary cortical neurons

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Glucose-free DMEM

  • Hypoxia chamber or incubator with controlled O2/CO2 levels

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells or primary neurons in 96-well plates at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the plates in a hypoxia chamber (e.g., 94% N2, 5% CO2, 1% O2) for a predetermined duration (e.g., 4-6 hours) to induce OGD.

  • Treatment and Reperfusion:

    • Remove the plates from the hypoxia chamber.

    • Replace the glucose-free medium with complete cell culture medium containing various concentrations of the THP derivative or vehicle control.

    • Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours (reperfusion).

  • Cell Viability Assessment:

    • After the reperfusion period, perform an MTT assay or other cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Express cell viability as a percentage of the normoxic control group.

    • Compare the viability of cells treated with the THP derivative to the vehicle-treated OGD group to determine the neuroprotective effect.

Protocol 4: In Vitro Anti-Inflammatory Assay in Microglia

This protocol details a method to evaluate the anti-inflammatory effects of THP derivatives on lipopolysaccharide (LPS)-activated microglial cells.[1][10]

Materials:

  • BV-2 microglial cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed BV-2 cells in 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the THP derivative or vehicle for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Perform the Griess assay on the supernatant according to the manufacturer's protocol to measure the concentration of nitrite, a stable product of NO.

  • Cytokine Measurement:

    • Use the collected supernatant to measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the THP derivative compared to the LPS-only treated group.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

Protocol 5: In Vivo Evaluation of CNS Effects using the Irwin Test

The Irwin test is a primary observational screen in rodents to assess the general behavioral and physiological effects of a novel compound on the CNS.[11][12]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Test compound (THP derivative) formulated in a suitable vehicle

  • Standard laboratory animal caging and observation arena

  • Stopwatch, rectal thermometer, and other observational tools

Procedure:

  • Dosing:

    • Administer the test compound at various dose levels (and a vehicle control) to different groups of animals via a relevant route (e.g., intraperitoneal, oral).

  • Observation:

    • At specified time points post-dosing (e.g., 30, 60, 120, 240 minutes), carefully observe each animal for a range of behavioral and physiological parameters.

    • Behavioral: Alertness, spontaneous activity, stereotypy, passivity, grooming, vocalization, irritability, fearfulness.

    • Neurological: Posture, gait, motor coordination (e.g., on a narrow beam), reflexes (e.g., pinna, corneal, righting), muscle tone, tremor, convulsions.

    • Autonomic: Piloerection, salivation, lacrimation, pupil size, respiration rate, body temperature.

  • Scoring:

    • Score each parameter using a standardized scoring system (e.g., 0 = no effect, 1 = slight, 2 = moderate, 3 = marked).

  • Data Analysis:

    • Summarize the scores for each dose group and time point.

    • Identify the minimum effective dose that produces a noticeable CNS effect and the maximum tolerated dose.

    • Characterize the overall CNS profile of the compound (e.g., sedative, stimulant, anxiolytic-like).

Conclusion and Future Directions

The tetrahydropyran scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics for a range of CNS disorders. The application notes and protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the potential of their own THP derivatives. The key to success lies in a systematic approach that combines rational drug design, robust synthetic chemistry, and a comprehensive battery of in vitro and in vivo assays.

Future research in this area should focus on:

  • Multi-target-directed ligands: Designing THP derivatives that can modulate multiple pathological pathways simultaneously.

  • Blood-Brain Barrier Penetration: Optimizing the physicochemical properties of THP compounds to enhance their delivery to the CNS.

  • Advanced In Vivo Models: Utilizing more sophisticated and translational animal models of CNS diseases to better predict clinical efficacy.

By leveraging the unique properties of the tetrahydropyran scaffold and employing rigorous scientific methodologies, the research community can continue to unlock the potential of these compounds to address the significant unmet medical needs in the field of neuroscience.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Nitrile Formation from Ketones

Welcome to the technical support center for the synthesis of nitriles from ketones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction con...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitriles from ketones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered in this important transformation. The following question-and-answer format directly addresses specific challenges, providing in-depth explanations and actionable protocols to enhance your experimental success.

Section 1: Troubleshooting the Beckmann Rearrangement for Nitrile Synthesis

The conversion of ketones to nitriles often proceeds through a two-step sequence involving the formation of a ketoxime followed by a Beckmann rearrangement. However, this classic transformation can be fraught with challenges, including low yields, undesired side products, and incomplete conversion. This section provides expert guidance on navigating these common hurdles.

Frequently Asked Questions (FAQs)

Q1: My Beckmann rearrangement of a ketoxime is giving me an amide instead of the expected nitrile. What is happening and how can I favor nitrile formation?

A1: This is a common and fundamental outcome of the Beckmann rearrangement. The standard mechanism for the rearrangement of a ketoxime under acidic conditions leads to an amide.[1][2][3] Nitrile formation from a ketone via a Beckmann-type reaction is actually a fragmentation reaction, which is a competing pathway.[2][4]

  • Causality: The choice between rearrangement (amide formation) and fragmentation (nitrile formation) is largely determined by the stability of the potential carbocation that would be formed during fragmentation.[4] If one of the alkyl groups on the ketone can form a stable carbocation (e.g., a tertiary, benzylic, or allylic carbocation), fragmentation is more likely to occur.[4]

  • Troubleshooting & Optimization:

    • Substrate Scope: This method is most effective for ketones that have a group capable of stabilizing a positive charge. Quaternary carbon centers adjacent to the carbonyl group strongly promote fragmentation.[4]

    • Reaction Conditions: While acidic conditions are typical for the Beckmann rearrangement, certain reagents are known to promote fragmentation. The use of milder Lewis acids or specific dehydrating agents can sometimes favor the nitrile product. However, it is important to note that reaction conditions can be highly substrate-dependent.

    • Alternative Methods: If your substrate is not amenable to fragmentation, you should consider alternative, more direct methods for converting the ketone to a nitrile, which are discussed in a later section.

Q2: I am observing a significant amount of starting ketone in my reaction mixture after attempting the Beckmann rearrangement. What are the likely causes of this incomplete conversion?

A2: Incomplete conversion in a Beckmann rearrangement can stem from several factors, primarily related to the initial oxime formation or the rearrangement step itself.

  • Inefficient Oxime Formation: The Beckmann rearrangement requires the prior formation of the ketoxime from the ketone and hydroxylamine.[1][3] If this initial step is not quantitative, you will carry unreacted ketone into the rearrangement step.

    • Optimization: Ensure the complete consumption of the starting ketone during oxime formation by monitoring the reaction by TLC or LC-MS. Adjusting the stoichiometry of hydroxylamine hydrochloride and the base (e.g., sodium acetate, pyridine) can improve the yield of the oxime. In some cases, mechanochemical methods have been shown to improve the efficiency of oxime formation.[5]

  • Suboptimal Rearrangement Conditions: The acid catalyst used for the rearrangement might be inappropriate for your specific substrate, or the reaction temperature and time may not be optimal.

    • Optimization: A variety of acids and reagents can be used to promote the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, and tosyl chloride.[4] A screening of different catalysts and reaction conditions may be necessary to find the optimal parameters for your substrate. Be aware that prolonged reaction times can sometimes lead to decomposition of the oxime.[5]

  • Steric Hindrance: Highly sterically hindered ketones may react slowly in both the oxime formation and the rearrangement steps.

    • Optimization: For sterically demanding substrates, longer reaction times, higher temperatures, or the use of more forcing reaction conditions may be required. However, this must be balanced against the potential for side reactions and decomposition.

Visualizing the Beckmann Rearrangement vs. Fragmentation

To better understand the competing pathways, the following diagram illustrates the key intermediates and decision points in the reaction of a ketoxime under acidic conditions.

Beckmann Ketoxime Ketoxime Protonated_Oxime Protonated Oxime Ketoxime->Protonated_Oxime H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Rearrangement Nitrile Nitrile (Fragmentation Product) Protonated_Oxime->Nitrile Fragmentation Amide Amide (Rearrangement Product) Nitrilium_Ion->Amide H2O Carbocation Carbocation Nitrile->Carbocation +

Caption: Competing pathways of the Beckmann reaction.

Section 2: Direct Conversion of Ketones to Nitriles

For substrates that are not well-suited for the Beckmann fragmentation, several direct methods for the conversion of ketones to nitriles have been developed. This section addresses common questions and troubleshooting for one of the most reliable of these methods.

Frequently Asked Questions (FAQs)

Q3: I am attempting a one-pot conversion of a ketone to a nitrile using tosylmethyl isocyanide (TosMIC), but the reaction is sluggish and gives a low yield. How can I optimize this reaction?

A3: The conversion of ketones to nitriles using tosylmethyl isocyanide (TosMIC) is a powerful transformation that effectively achieves a reductive cyanation.[6][7] However, its success is highly dependent on the reaction conditions.

  • Causality: This reaction proceeds through the formation of an intermediate adduct between the deprotonated TosMIC and the ketone, followed by elimination and rearrangement to form the nitrile. The efficiency of each of these steps is influenced by the choice of base, solvent, and temperature.

  • Troubleshooting & Optimization:

    • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of TosMIC. Potassium tert-butoxide is commonly used. Ensure that the base is of high quality and handled under anhydrous conditions, as it is sensitive to moisture.

    • Solvent Choice: Anhydrous aprotic solvents such as dimethoxyethane (DME), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are typically employed. The choice of solvent can significantly impact the solubility of the reagents and intermediates, and thus the reaction rate.

    • Temperature Control: The initial addition of the deprotonated TosMIC to the ketone is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the exothermicity and prevent side reactions. The subsequent elimination and rearrangement steps may require warming to room temperature or gentle heating.[6]

    • Stoichiometry: Ensure that at least one equivalent of both TosMIC and the base are used relative to the ketone. An excess of either reagent may be beneficial in some cases, but this should be optimized empirically.

Experimental Protocol: Nitrile Synthesis from a Ketone using TosMIC

The following is a general procedure for the conversion of a ketone to a nitrile using tosylmethyl isocyanide. This protocol should be adapted and optimized for specific substrates.

Materials:

  • Ketone

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide

  • Anhydrous dimethoxyethane (DME)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone and TosMIC in anhydrous DME.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation: Typical Reaction Conditions for TosMIC-mediated Nitrile Synthesis
Ketone TypeBaseSolventTemperature RangeTypical Yields
AliphaticPotassium tert-butoxideDME0 °C to RT70-90%
AromaticPotassium tert-butoxideDME/DMSO0 °C to 45 °C60-85%
α,β-UnsaturatedPotassium tert-butoxideTHF-78 °C to RT50-80%

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Section 3: Alternative and Catalytic Methods

While the Beckmann and TosMIC methods are well-established, the field of organic synthesis is continually evolving. This section briefly addresses emerging and alternative approaches to nitrile synthesis from ketones.

Frequently Asked Questions (FAQs)

Q4: Are there any catalytic methods for the direct conversion of ketones to nitriles?

A4: The direct catalytic conversion of ketones to nitriles is a less common transformation, but some methods have been reported. These often involve multi-step, one-pot procedures. For instance, a cobalt-catalyzed reductive alkylation of nitriles with ketones can be used to form secondary amines, which highlights the reactivity of these functional groups under catalytic conditions.[8] While not a direct conversion to a nitrile from a ketone, it showcases the potential for catalytic systems to mediate related transformations. More direct catalytic methods for the conversion of ketones to nitriles are an active area of research.

Q5: My ketone has other sensitive functional groups. What is the mildest method to consider for nitrile formation?

A5: For substrates with sensitive functional groups, enzymatic or biocatalytic methods, while less common for this specific transformation, can offer unparalleled selectivity under mild conditions. However, these methods are often highly substrate-specific. Among the more traditional chemical methods, the TosMIC reaction, when performed at low temperatures, can be quite mild. Another approach to consider is the conversion of the ketone to a cyanohydrin, followed by dehydration.[9][10] The formation of cyanohydrins from ketones can be achieved under relatively mild conditions using reagents like trimethylsilyl cyanide with a catalytic amount of a Lewis acid.[6] Subsequent dehydration to the nitrile can then be performed using a variety of dehydrating agents, allowing for a two-step sequence that may be more compatible with sensitive substrates than a one-pot procedure.

Visualizing the Synthetic Landscape

The following diagram provides a high-level overview of the synthetic pathways from a ketone to a nitrile, highlighting the key intermediates and reaction types.

Nitrile_Synthesis Ketone Ketone Ketoxime Ketoxime Ketone->Ketoxime NH2OH TosMIC_Adduct TosMIC Adduct Ketone->TosMIC_Adduct TosMIC, Base Cyanohydrin Cyanohydrin Ketone->Cyanohydrin HCN or TMSCN Amide Amide Ketoxime->Amide Beckmann Rearrangement Nitrile Nitrile Ketoxime->Nitrile Beckmann Fragmentation TosMIC_Adduct->Nitrile Elimination/ Rearrangement Cyanohydrin->Nitrile Dehydration

Sources

Optimization

Technical Support Center: Synthesis of Tetrahydropyran Rings

Welcome to the technical support center for the synthesis of tetrahydropyran (THP) rings. The THP motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing as the sixth most prevalent ring sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydropyran (THP) rings. The THP motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing as the sixth most prevalent ring system in all FDA-approved small molecule drugs[1]. However, its synthesis can be challenging, with yield and stereoselectivity being common hurdles.

This guide is structured as a series of troubleshooting questions and answers, designed to address specific issues encountered during key synthetic transformations. It provides not just solutions, but the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. Low yield is rarely due to a single factor. The following workflow can help diagnose the root cause.

G General Troubleshooting Workflow for Low Yield cluster_analysis Analysis Outcome cluster_solutions Potential Solutions start Low Yield Observed reagent_purity Verify Starting Material & Reagent Purity/Integrity start->reagent_purity reaction_setup Review Reaction Setup (Anhydrous/Inert Conditions?) reagent_purity->reaction_setup stoichiometry Check Stoichiometry & Order of Addition reaction_setup->stoichiometry analysis Analyze Crude Reaction Mixture (NMR, LC-MS) stoichiometry->analysis no_reaction Starting Material Unchanged analysis->no_reaction Outcome 1 side_products Complex Mixture / Side Products analysis->side_products Outcome 2 product_degradation Product Degraded analysis->product_degradation Outcome 3 sol_activation Increase Catalyst Loading / Temperature Use Stronger Activator (e.g., different Lewis Acid) no_reaction->sol_activation sol_conditions Lower Temperature Change Solvent Screen Catalysts/Additives side_products->sol_conditions sol_workup Modify Workup/Purification (e.g., milder pH, different chromatography) product_degradation->sol_workup

Caption: A logical flow for diagnosing and solving low-yield reactions.

Section 1: The Prins Cyclization

The Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is a powerful method for forming substituted tetrahydropyrans. It is typically mediated by a Brønsted or Lewis acid.

Q1: My Prins cyclization is giving a very low yield, and I'm mostly recovering my starting materials. What's the likely cause?

A: This issue points towards insufficient activation of the carbonyl group. The reaction mechanism hinges on the formation of a stabilized oxocarbenium ion intermediate. If this intermediate doesn't form efficiently, the reaction will not proceed.

  • Causality: The rate-limiting step is often the initial C-C bond formation, which requires the aldehyde to be sufficiently electrophilic. Weakly acidic catalysts or sterically hindered/electron-rich aldehydes can slow this step dramatically.

  • Troubleshooting Steps:

    • Increase Catalyst Acidity/Loading: If using a mild acid like Amberlyst-15, consider switching to a stronger Lewis acid such as InCl₃, NbCl₅, or a rhenium(VII) complex like O₃ReOSiPh₃, which are known to be highly effective.[2] Sometimes, simply increasing the molar percentage of your current catalyst can overcome activation barriers.

    • Solvent Choice: The solvent can significantly impact the stability of the key cationic intermediates. Non-polar solvents like dichloromethane (DCM) are common. However, for some systems, using ionic liquids can accelerate the reaction.[2]

    • Temperature: Gently heating the reaction can provide the necessary activation energy. However, be cautious, as higher temperatures can also promote side reactions.

G Key Intermediates in Prins Cyclization cluster_main Desired Pathway cluster_side Side Reactions Start Aldehyde + Homoallylic Alcohol + Acid Catalyst (H+) Oxocarbenium Oxocarbenium Ion (Key Intermediate) Start->Oxocarbenium Activation Hydration Alkene Hydration Start->Hydration If aqueous acid is used Cyclization Cyclization & Nucleophilic Trapping Oxocarbenium->Cyclization Rate-Limiting C-C Bond Formation Elimination Elimination Product (Dihydropyran) Oxocarbenium->Elimination Proton Loss Product Tetrahydropyran Product Cyclization->Product

Caption: The Prins cyclization pathway and potential off-target reactions.

Q2: My reaction works, but I'm getting a complex mixture of diastereomers. How can I improve stereoselectivity?

A: Stereocontrol is dictated by the transition state geometry of the cyclization. Achieving high diastereoselectivity requires forcing the reaction through a single, low-energy transition state, typically a chair-like conformation.

  • Causality: The substituents on both the aldehyde and the homoallylic alcohol will prefer to occupy equatorial positions in the chair-like transition state to minimize steric strain. The choice of catalyst is critical in organizing this transition state.

  • Troubleshooting Steps:

    • Catalyst Selection: Highly coordinating Lewis acids can template the reaction. For example, InCl₃ is known to mediate cyclizations with excellent diastereoselectivity.[2] For asymmetric synthesis, chiral catalysts such as confined imino-imidodiphosphate (iIDP) Brønsted acids have shown high enantioselectivity.[2]

    • Temperature Reduction: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, reducing the formation of minor isomers.

    • Substrate Geometry: The geometry of the double bond in the homoallylic alcohol can influence the stereochemical outcome. Ensure your starting material is isomerically pure.

CatalystTypical ConditionsOutcomeReference
Amberlyst-15 DCM, rtGood yields, useful for simple substrates.Yadav et al., Synthesis, 2001[2]
InCl₃ DCM, rtHigh yields and excellent diastereoselectivity.Li et al., J. Org. Chem., 2001[2]
NbCl₅ (20 mol%) MeNO₂, -25 °C to rtExcellent yields of 4-chlorotetrahydropyrans.Yadav et al., Synthesis, 2004[2]
Phosphomolybdic Acid Water, rtHigh yields with all-cis selectivity, environmentally friendly.Yadav et al., Synthesis, 2008[2]
O₃ReOSiPh₃ DCM, -78 °C to 0 °CHighly stereoselective for aromatic/unsaturated aldehydes.Rychnovsky et al., Org. Lett., 2008[2]
Section 2: Intramolecular Hetero-Diels-Alder (IHDA) Reaction

The IHDA reaction is a powerful cycloaddition for constructing the THP core, particularly for complex polycyclic systems. It involves a tethered diene and dienophile (often an aldehyde or ketone).

Q1: My IHDA reaction is sluggish and gives low conversion. What factors should I investigate?

A: The rate of a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile and the conformational freedom of the tether connecting them.

  • Causality: The reaction requires the molecule to adopt a specific conformation (the "reactive conformer") that allows the diene and dienophile to approach each other correctly. A long, flexible tether or steric hindrance can disfavor this conformation, leading to a high activation energy.[3] Furthermore, the reaction is fastest when the diene is electron-rich and the dienophile is electron-poor.

  • Troubleshooting Steps:

    • Thermal vs. Lewis Acid Catalysis: If you are running the reaction thermally at high temperatures, consider switching to Lewis acid catalysis. A Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) can coordinate to the carbonyl of the dienophile, lowering its LUMO energy and dramatically accelerating the reaction, often allowing it to proceed at lower temperatures.[4]

    • Tether Length and Rigidity: The length of the chain connecting the diene and dienophile is critical. If the chain is too short (one or two atoms), the required geometry is impossible to achieve.[3] While you cannot easily change the core structure, introducing bulky groups (like silyl ethers) can sometimes create conformational biases that favor the reactive conformer.

    • Solvent Effects: Solvent polarity can influence the reaction rate. While non-polar solvents are common, sometimes polar solvents or even water can accelerate the reaction due to hydrophobic effects that encourage the substrate to adopt a more compact, pre-cyclization conformation.

Q2: I'm getting the wrong regio- or stereoisomer from my IHDA reaction. How can I control the selectivity?

A: Selectivity is governed by frontier molecular orbital (FMO) interactions and steric effects in the transition state. Chiral Lewis acids are the primary tool for inducing enantioselectivity.

  • Causality: The endo vs. exo selectivity is a classic aspect of Diels-Alder reactions, with the endo product often being the kinetic favorite due to secondary orbital overlap. Diastereoselectivity is controlled by the facial approach of the diene and dienophile.

  • Troubleshooting Steps:

    • Chiral Lewis Acids: For asymmetric reactions, employing a chiral Lewis acid is the standard approach. Catalysts based on metals like ruthenium, copper, or aluminum complexed with chiral ligands can create a chiral environment that blocks one face of the dienophile, leading to a highly enantioselective transformation.[5]

    • Temperature Control: As with the Prins cyclization, lowering the temperature generally increases selectivity by widening the energy gap between competing transition states.

    • Substrate Control: If your substrate already contains stereocenters, they can direct the facial selectivity of the cycloaddition. This is a powerful strategy in natural product synthesis.

Section 3: Intramolecular Oxa-Michael Addition

This method involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated carbonyl or related Michael acceptor to form the THP ring. The reaction can be catalyzed by either acid or base.

Q1: My oxa-Michael cyclization is not proceeding under basic conditions. Why might this be?

A: Base-catalyzed oxa-Michael additions require the deprotonation of the hydroxyl group to form a nucleophilic alkoxide. If this deprotonation is inefficient or if the subsequent addition is slow, the reaction will fail.

  • Causality: The pKa of the alcohol is a critical factor. Primary alcohols are more acidic and reactive than secondary or tertiary alcohols. Furthermore, the reaction is reversible, and the thermodynamic equilibrium may not favor the cyclic product.[6]

  • Troubleshooting Steps:

    • Base Strength: If you are using a weak base (e.g., K₂CO₃), switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation.

    • Temperature: While low temperatures are often used to achieve kinetic control, some systems may require heating to overcome the activation energy for the addition step or to shift the equilibrium towards the product.

    • Solvent: Use a polar aprotic solvent like THF or DMF that can solvate the cation of the base but will not interfere with the nucleophilicity of the alkoxide.

Q2: I'm getting different stereoisomers when I use acid versus base catalysis. Can you explain this?

A: Yes, this is a known phenomenon and highlights the mechanistic difference between the two pathways. The stereochemical outcome is determined by whether the reaction is under kinetic or thermodynamic control, which is directly influenced by the catalyst.

  • Causality:

    • Acid Catalysis: Under acidic conditions (e.g., p-TsOH), the reaction proceeds through a late, product-like transition state. The cyclization is generally irreversible and under kinetic control, favoring the formation of the most stable product, which is almost always the one with bulky substituents in equatorial positions.[7]

    • Base Catalysis: Under basic conditions, especially at low temperatures, the reaction is often reversible and can be under kinetic control, favoring the product that forms fastest. This can sometimes lead to the formation of an axial-equatorial isomer. At higher temperatures, this kinetic product can isomerize to the more stable diequatorial thermodynamic product.[7]

ConditionControl TypeTypical OutcomeRationale
Acidic (e.g., p-TsOH) KineticDiequatorial productIrreversible cyclization via a late, product-like transition state that minimizes steric interactions.[7]
Basic, Low Temp (e.g., -78 °C) KineticAxial-equatorial can be favoredReversible reaction, the faster-forming product is isolated.
Basic, High Temp (e.g., rt) ThermodynamicDiequatorial productThe initial kinetic product has enough energy to revert and isomerize to the most stable thermodynamic product.[7]
Experimental Protocol Example: Amberlyst-15-Catalyzed Prins Cyclization

This protocol is adapted from literature procedures for the synthesis of polysubstituted tetrahydropyrans.[2][8]

Objective: To synthesize a 4-hydroxytetrahydropyran derivative from a homoallylic alcohol and an aldehyde using a solid-supported acid catalyst.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Aldehyde (1.2 eq)

  • Amberlyst® 15 (ion-exchange resin), pre-dried in a vacuum oven at 60 °C for 12 h (20 wt %)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pre-dried Amberlyst-15 resin.

  • Reagent Addition: Add anhydrous DCM, followed by the homoallylic alcohol (1.0 eq). Stir the suspension for 5 minutes.

  • Initiation: Add the aldehyde (1.2 eq) to the stirring suspension. The order of addition is crucial to prevent aldehyde self-condensation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Workup: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of DCM.

  • Quenching: Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any leached acidic species, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure tetrahydropyran product.

References
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. ACS Publications - Organic Letters. [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. RSC Publishing - Green Chemistry. [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health (NIH). [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]

  • How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. RSC Publishing - Organic & Biomolecular Chemistry. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health (NIH). [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. RSC Publishing - Organic & Biomolecular Chemistry. [Link]

  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Recent Advances in the Prins Reaction. ACS Omega. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health (NIH). [Link]

  • What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora. [Link]

  • Recent Developments in the Field of Oxa-Michael Reactions. Wiley Online Library. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Wiley Online Library. [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. National Institutes of Health (NIH). [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Piperidine Synthesis

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on improving the stereoselectivity of piperidine synthesis. The piperidine moiety is a cornerstone in medicinal chemistry, and achieving precise control over its stereochemistry is often critical for therapeutic efficacy. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of these synthetic transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and offering actionable solutions.

Question 1: My diastereoselectivity is low in the catalytic hydrogenation of a substituted pyridine. How can I improve the cis/trans ratio?

Answer: Low diastereoselectivity in pyridine hydrogenation is a frequent challenge, often stemming from the reaction conditions not sufficiently favoring one diastereomeric pathway over another. The formation of the cis isomer is often thermodynamically favored, and its proportion can be enhanced by optimizing several parameters.[1]

  • Causality: The stereochemical outcome of catalytic hydrogenation is influenced by the mode of substrate absorption onto the catalyst surface, hydrogen pressure, temperature, and solvent. Higher hydrogen pressure can sometimes favor the formation of the cis isomer by promoting a concerted hydrogen delivery from the catalyst surface.

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 30 to 80 bar) and monitor the impact on the cis:trans ratio.[2]

    • Catalyst Selection: The choice of catalyst is critical. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) or Platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective than Palladium for pyridine reduction and can offer different selectivities. A borane-catalyzed metal-free transfer hydrogenation using ammonia borane has also been shown to provide good cis-selectivities.

    • Solvent Effects: The polarity of the solvent can influence the substrate-catalyst interaction. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, EtOAc) and polar protic (e.g., ethanol, methanol). For certain catalytic systems, adjusting the solvent can even reverse enantioselectivity.

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product. Conversely, for reactions approaching thermodynamic equilibrium, higher temperatures might be beneficial. An iron-catalyzed thermodynamic equilibration has been used to enrich the more stable cis-isomer.[1]

    • Acidic Additives: The basicity of the piperidine nitrogen can inhibit catalyst activity. The addition of an acid (e.g., HCl, acetic acid) can protonate the nitrogen, reducing its coordination to the metal center and potentially improving both reactivity and selectivity.

Question 2: I am observing low enantiomeric excess (ee) in my asymmetric synthesis. What are the likely causes and how can I improve it?

Answer: Achieving high enantioselectivity is a nuanced process, and low ee can result from a variety of factors including catalyst inefficiency, suboptimal reaction conditions, or racemization pathways.

  • Causality: The enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the two enantiomers. This energy difference is influenced by the chiral catalyst or auxiliary, temperature, solvent, and the specific substrates.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Low Enantiomeric Excess (ee) start Low ee Observed catalyst Evaluate Chiral Catalyst/Ligand start->catalyst conditions Optimize Reaction Conditions catalyst->conditions solution High ee Achieved catalyst->solution Successful racemization Check for Racemization conditions->racemization conditions->solution Successful purification Consider Post-Reaction Enhancement racemization->purification racemization->solution Successful purification->solution

  • Detailed Troubleshooting Steps:

    • Re-evaluate the Chiral Catalyst/Ligand:

      • Ligand Screening: The choice of chiral ligand is paramount. For metal-catalyzed reactions, screen a library of ligands with different electronic and steric properties. For instance, in rhodium-catalyzed arylations, chiral spiro phosphoramidite ligands have shown high enantioselectivity. [1] * Catalyst Loading: Vary the catalyst loading. In some cases, higher loading can improve ee, while in others it may lead to the formation of less selective catalytic species.

      • Catalyst Purity and Activation: Ensure the catalyst and any pre-catalysts are pure and properly activated according to established procedures.

    • Optimize Reaction Conditions:

      • Temperature: Lowering the reaction temperature is often the first step to improve ee, as it amplifies the energy difference between the diastereomeric transition states.

      • Solvent: The solvent can significantly impact enantioselectivity by influencing catalyst solubility, aggregation, and interaction with the substrate. Screen a variety of solvents.

      • Concentration: The reaction concentration can affect the kinetics and potentially the formation of different catalytic species. Experiment with more dilute or concentrated conditions.

      • Additives: In some cases, additives like Lewis acids or bases can act as co-catalysts or modifiers that enhance enantioselectivity.

    • Investigate Potential Racemization:

      • Product Stability: The product itself might be susceptible to racemization under the reaction or work-up conditions (e.g., via enamine-imine tautomerism). [3]Analyze the ee of the product at different reaction times to see if it decreases over time. If so, shorter reaction times or milder work-up procedures are necessary.

      • Intermediates: A key intermediate may be undergoing racemization. Understanding the reaction mechanism can help identify such species.

    • Post-Reaction Enhancement:

      • Recrystallization: If the product is crystalline, diastereomeric salt formation with a chiral resolving agent followed by recrystallization can be a powerful method to enhance enantiomeric purity. [4] * Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate enantiomers, although this is often less practical on a large scale.

Question 3: I am using a chiral auxiliary, but the diastereoselectivity is poor. How can I improve this?

Answer: Chiral auxiliaries function by being temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. [5]Poor diastereoselectivity suggests that the auxiliary is not effectively controlling the approach of the incoming reagent.

  • Causality: The effectiveness of a chiral auxiliary depends on its ability to create a sterically and/or electronically biased environment around the reacting center. This is influenced by the rigidity of the transition state and the nature of the reagents and conditions used.

  • Troubleshooting Steps:

    • Choice of Auxiliary: The structure of the auxiliary is crucial. Evans oxazolidinone auxiliaries are commonly used and often provide high levels of stereocontrol. [6]Carbohydrate-derived auxiliaries, such as those from arabinopyranosylamine, have also been successfully employed. [7]If one auxiliary is not performing well, consider alternatives with different steric bulk or coordinating groups.

    • Lewis Acid/Chelation Control: Many auxiliary-directed reactions rely on chelation of a metal ion (often from a Lewis acid) between the auxiliary and a reactive functional group on the substrate. This creates a rigid, well-defined transition state.

      • Screen Lewis Acids: Try different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and stoichiometries.

      • Temperature: These reactions are often performed at low temperatures (e.g., -78 °C) to maximize the rigidity of the chelated intermediate.

    • Substrate Modification: Small changes to the substrate, such as the nature of a protecting group, can influence the conformation of the auxiliary-substrate adduct and impact diastereoselectivity.

    • Auxiliary Cleavage: Ensure that the conditions used to cleave the auxiliary do not cause epimerization of the newly formed stereocenter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing stereochemically defined piperidines?

A1: Several robust methods are available, and the best choice depends on the target molecule and desired stereochemistry:

  • Diastereoselective Hydrogenation of Pyridines: This is a direct approach where a substituted pyridine is reduced, often with heterogeneous catalysts like PtO₂ or Rh/C, to yield the corresponding piperidine. The stereoselectivity is influenced by the catalyst, solvent, and reaction conditions. [1]* Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst to control the stereochemical outcome. Examples include rhodium-catalyzed asymmetric reductive Heck reactions and copper-catalyzed asymmetric [4+2] cycloadditions. [8][9]* Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. Evans auxiliaries are a classic example. [6]* Intramolecular Cyclization: Stereoselective cyclization of acyclic precursors, such as amino aldehydes or amino ketones, can be a powerful strategy. The stereochemistry can be controlled by substrate-inherent chirality or by a chiral catalyst.

Q2: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?

A2: The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard for determining ee. The sample is passed through a chiral stationary phase that separates the enantiomers, allowing for their quantification. [10][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio (dr): For diastereomers, ¹H NMR is often sufficient, as the different stereoisomers will typically have distinct signals with different chemical shifts and coupling constants. Integration of these signals allows for quantification of the ratio.

    • Enantiomeric Excess (ee): To determine ee by NMR, the enantiomers must be converted into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid). Alternatively, a chiral solvating agent can be used to induce different chemical shifts for the enantiomers.

  • Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate and quantify volatile enantiomers. [12] Q3: My reaction is complete, but I am struggling to separate the diastereomers. What purification strategies can I use?

A3: Separating diastereomers can be challenging but is often achievable:

  • Silica Gel Column Chromatography: Diastereomers have different physical properties and can often be separated by standard flash chromatography. Careful optimization of the solvent system is key.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for isolating a single, pure diastereomer, as diastereomers have different solubilities.

  • Preparative HPLC or SFC: For difficult separations, preparative chromatography can be employed to isolate larger quantities of each diastereomer.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of a 2-Substituted Pyridine

This protocol is a general guideline for the diastereoselective hydrogenation of a 2-substituted pyridine to the corresponding cis-piperidine.

  • Materials:

    • 2-Substituted Pyridine (1.0 mmol)

    • Platinum(IV) oxide (PtO₂, 5 mol%)

    • Ethanol (or other suitable solvent), anhydrous (10 mL)

    • High-pressure autoclave equipped with a magnetic stir bar

    • Hydrogen gas (high purity)

  • Procedure:

    • In a glass liner for the autoclave, dissolve the 2-substituted pyridine (1.0 mmol) in anhydrous ethanol (10 mL).

    • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

    • Place the glass liner into the high-pressure autoclave and seal it according to the manufacturer's instructions.

    • Purge the autoclave with hydrogen gas three times to remove any air. [2] 5. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm). [2] 6. Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS if possible. [2] 7. After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Open the autoclave and remove the reaction mixture.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the Celite with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to isolate the desired piperidine.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 2: Asymmetric [4+2] Cycloaddition for Piperidine Synthesis

This protocol provides a general procedure for a catalytic asymmetric [4+2] cycloaddition of a 1-azadiene with a nitroalkene, catalyzed by a Zn-BOPA complex. [8]

  • Materials:

    • 1-Azadiene (0.2 mmol)

    • Nitroalkene (0.24 mmol)

    • Zn(OTf)₂ (10 mol%)

    • F-BOPA ligand (11 mol%)

    • Toluene, anhydrous (1.0 mL)

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • Inside a glovebox, add Zn(OTf)₂ (10 mol%) and the F-BOPA ligand (11 mol%) to an oven-dried vial equipped with a stir bar.

    • Add anhydrous toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

    • In a separate vial, dissolve the 1-azadiene (0.2 mmol) and the nitroalkene (0.24 mmol) in anhydrous toluene (0.5 mL).

    • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

    • Add the solution of the 1-azadiene and nitroalkene to the catalyst solution dropwise over 5 minutes.

    • Stir the reaction at -20 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.

    • Warm the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Visualizing Synthetic Strategies

Diagram 1: General Strategies for Stereoselective Piperidine Synthesis

G cluster_0 Approaches to Chiral Piperidines cluster_1 Ring Forming Strategies cluster_2 Ring Modification Strategies start Acyclic or Pyridine Precursors cycloaddition [4+2] Cycloaddition (Catalytic Asymmetric) start->cycloaddition intramolecular Intramolecular Cyclization (Substrate or Catalyst Control) start->intramolecular hydrogenation Diastereoselective Hydrogenation of Pyridines start->hydrogenation chiral_aux Chiral Auxiliary-Mediated Functionalization start->chiral_aux piperidine Stereodefined Piperidine cycloaddition->piperidine intramolecular->piperidine hydrogenation->piperidine chiral_aux->piperidine

Caption: Key synthetic routes to stereodefined piperidines.

References

  • Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. 2022;87(13):8819-8823. Available from: [Link]

  • Zn-catalyzed Enantio- and Diastereoselective Formal [4+2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitroalkenes. Angewandte Chemie International Edition. 2016;55(41):12769-12773. Available from: [Link]

  • Preparation of enantiomeric pure NH-piperidine. ResearchGate. Available from: [Link]

  • All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available from: [Link]

  • Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary. ResearchGate. Available from: [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available from: [Link]

  • Stereoselective synthesis of piperidine derivatives. Google Patents.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. 2022;5:875-883. Available from: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. 2015;13(10):2891-2895. Available from: [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. 2020;11:215. Available from: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. 2022;144(46):21086-21094. Available from: [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters. 2011;13(18):4830-4832. Available from: [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. 2022;20(8):1589-1606. Available from: [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. 2019;58(23):7683-7687. Available from: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available from: [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available from: [Link]

  • Process for the purification of piperidine. Google Patents.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. 2023;145(26):14285-14291. Available from: [Link]

  • Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. 2024. Available from: [Link]

  • Enantiomeric Excess Percent Optical Purity Calculations and Logic. YouTube. Available from: [Link]

  • Catalytic enantioselective [4 + 2]-cycloaddition: a strategy to access aza-hexacycles. Chemical Society Reviews. 2013;42(3):1097-1108. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. 2022;13(11):1377-1387. Available from: [Link]

  • asymmetric induction-chiral auxiliary. YouTube. Available from: [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Chem. 2020;6(1):228-239. Available from: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for the Hydrogenation of Pyridine Precursors

Welcome to the Technical Support Center for the catalytic hydrogenation of pyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of pyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. The synthesis of piperidines and their derivatives through pyridine hydrogenation is a cornerstone of pharmaceutical and agrochemical development.[1] However, the inherent stability of the pyridine ring and potential catalyst inhibition present unique challenges.[1] This resource aims to equip you with the knowledge to navigate these complexities, optimize your reaction outcomes, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when hydrogenating pyridine precursors?

The hydrogenation of pyridines to piperidines can be challenging due to several factors:

  • Aromatic Stability: The pyridine ring is aromatic and thus relatively stable, often requiring forcing conditions such as high temperature and pressure for hydrogenation to occur.[2][3]

  • Catalyst Poisoning: The nitrogen atom in both the pyridine substrate and the piperidine product can act as a Lewis base and strongly adsorb to the catalyst's active sites, leading to catalyst inhibition or poisoning.[1][4]

  • Substituent Effects: The electronic and steric properties of substituents on the pyridine ring can significantly influence the reaction rate and selectivity. For instance, sterically hindered pyridines can be difficult to hydrogenate.[4]

  • Side Reactions: Depending on the reaction conditions and the substrate, side reactions such as hydrogenolysis (cleavage of C-N or C-X bonds), dehalogenation, or incomplete reduction can occur.[4]

Q2: How do I select the most appropriate catalyst for my specific pyridine derivative?

Catalyst selection is a critical parameter and depends on a trade-off between activity, selectivity, cost, and the desired reaction conditions.[1] Noble metal catalysts are generally more active under milder conditions, while non-noble metal catalysts are more cost-effective but may require more vigorous conditions.[1]

A logical approach to catalyst selection can be visualized as follows:

CatalystSelection Start Define Substrate & Desired Product Screening Initial Catalyst Screening Start->Screening MildConditions Mild Conditions Required? Screening->MildConditions High value intermediate? HarshConditions Harsh Conditions Tolerable? Screening->HarshConditions Bulk chemical synthesis? NobleMetals Noble Metals (Rh, Ru, Pt, Pd) Optimization Optimize Reaction Parameters (Solvent, T, P, Additives) NobleMetals->Optimization NonNoble Non-Noble Metals (e.g., Raney Ni) NonNoble->Optimization MildConditions->NobleMetals Yes MildConditions->HarshConditions No HarshConditions->NobleMetals No HarshConditions->NonNoble Yes Analysis Analyze Results (Yield, Selectivity) Optimization->Analysis Analysis->Optimization Sub-optimal FinalSelection Final Catalyst Selection Analysis->FinalSelection

Caption: A decision-making workflow for selecting a pyridine hydrogenation catalyst.

Catalyst Performance Comparison

CatalystTypical SupportRelative ActivitySelectivityOperating ConditionsCostKey Considerations
Rhodium (Rh) Carbon, AluminaVery HighHighMild to moderateHighExcellent for a broad range of functionalized pyridines.[2][4]
Ruthenium (Ru) Carbon, AluminaHighGoodModerate to harshHighResistant to poisoning and effective for aromatic ring reduction.[5]
Platinum (Pt) Carbon, Oxide (PtO₂)HighVariableMild to moderateHighActivity can be sensitive to substrate and conditions.
Palladium (Pd) CarbonModerateSubstrate dependentMild to moderateMediumCan be prone to inhibition; selectivity can be tuned with additives.[6][7]
Raney Nickel (Ra-Ni) NoneModerateGoodHarshLowCost-effective for large-scale applications, but requires high T and P.[1]
Q3: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Low conversion is a common issue. Here’s a systematic troubleshooting approach:

  • Catalyst Activity:

    • Cause: The chosen catalyst may have low intrinsic activity for your specific substrate. For instance, while Pd/C is a versatile catalyst, Rh or Ru catalysts often show higher activity for pyridine hydrogenation.[4][8]

    • Solution: Screen a panel of catalysts. If using Pd/C, consider switching to Rh/C, Ru/C, or Rh₂O₃.

  • Catalyst Deactivation/Poisoning:

    • Cause: The nitrogen atom in the pyridine or piperidine can strongly bind to the catalyst surface, blocking active sites.[4] Impurities in the starting material or solvent (e.g., sulfur compounds) can also act as poisons.[5]

    • Solution:

      • Increase the catalyst loading.

      • Ensure high purity of substrate and solvent.

      • Consider using a more poison-resistant catalyst like Ruthenium.[5]

  • Reaction Conditions:

    • Cause: Insufficient temperature or hydrogen pressure can lead to slow reaction rates, especially for the stable pyridine ring.[2]

    • Solution: Incrementally increase the reaction temperature and/or hydrogen pressure. Be mindful of the safety limits of your reactor.

  • Solvent Effects:

    • Cause: The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.

    • Solution: Experiment with different solvents. Protic solvents like alcohols (methanol, ethanol) or acidic solvents (acetic acid) can sometimes enhance the reaction rate.

Troubleshooting_Low_Conversion Start Low Conversion Observed CheckCatalyst Is the catalyst active for this substrate? Start->CheckCatalyst CheckPoisoning Could the catalyst be poisoned? CheckCatalyst->CheckPoisoning Yes SwitchCatalyst Action: Screen other catalysts (e.g., Rh/C, Ru/C) CheckCatalyst->SwitchCatalyst No CheckConditions Are T and P sufficiently high? CheckPoisoning->CheckConditions No IncreaseLoading Action: Increase catalyst loading or purify reagents CheckPoisoning->IncreaseLoading Yes CheckSolvent Is the solvent optimal? CheckConditions->CheckSolvent Yes IncreaseConditions Action: Increase Temperature and/or Pressure CheckConditions->IncreaseConditions No SwitchSolvent Action: Screen different solvents (e.g., alcohols, acetic acid) CheckSolvent->SwitchSolvent No End Improved Conversion CheckSolvent->End Yes SwitchCatalyst->End IncreaseLoading->End IncreaseConditions->End SwitchSolvent->End

Caption: A troubleshooting guide for low conversion in pyridine hydrogenation.

Q4: I am observing significant side products. How can I improve the selectivity to the desired piperidine?

Poor selectivity can manifest as incomplete reduction, yielding di- or tetrahydropyridine intermediates, or as hydrogenolysis of functional groups.

  • Incomplete Reduction:

    • Cause: The reaction may be stopped prematurely, or the conditions may not be sufficient for complete saturation of the ring.

    • Solution: Increase the reaction time, temperature, or hydrogen pressure. Ensure adequate mixing to overcome mass transfer limitations.

  • Hydrogenolysis of Halogen Substituents:

    • Cause: Catalysts like Pd/C are highly active for dehalogenation.

    • Solution: Avoid Pd/C if dehalogenation is a problem. Rhodium-based catalysts are often a better choice for hydrogenating halogenated pyridines, although dehalogenation can still occur under certain conditions.[4] The use of acidic additives can sometimes suppress hydrogenolysis.

  • N-Alkylation with Alcohol Solvents:

    • Cause: When using nickel catalysts in lower alkyl alcohol solvents, N-alkylation of the resulting piperidine can occur.[5]

    • Solution: If using a nickel catalyst, consider a non-alcoholic solvent like an alkane or water.

Experimental Protocols

General Protocol for Heterogeneous Hydrogenation of Pyridine

This protocol provides a general starting point. Optimal conditions will vary based on the substrate and catalyst.

  • Catalyst Preparation and Loading:

    • Weigh the appropriate amount of catalyst (typically 1-5 mol% relative to the substrate) and add it to a high-pressure autoclave reactor. For pyrophoric catalysts like Raney Nickel, handle them as a slurry under an inert solvent.

  • Reactor Assembly and Purging:

    • Add a stir bar to the reactor.

    • Dissolve the pyridine substrate in a suitable solvent (e.g., methanol, ethanol, acetic acid, or trifluoroethanol) and add the solution to the reactor.

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor 3-5 times with an inert gas (e.g., nitrogen or argon) to remove air.

    • Subsequently, purge the reactor 3-5 times with hydrogen.

  • Hydrogenation Reaction:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 5-50 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 25-100 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder or by taking aliquots for analysis (e.g., GC-MS, HPLC, or NMR).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite or a syringe filter to remove the heterogeneous catalyst.

    • Wash the filter cake with a small amount of the reaction solvent.

    • The product can then be isolated from the filtrate by solvent evaporation and further purified if necessary (e.g., by distillation or chromatography).

References

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. (n.d.).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.).
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. (n.d.).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (2024, January 3).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.).
  • A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem. (n.d.).
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. (2022, March 7).
  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines - MDPI. (n.d.).
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tetrahydropyran Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For tetrahydropyran derivatives, a class of compounds integ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For tetrahydropyran derivatives, a class of compounds integral to many therapeutic agents, ensuring the consistency and accuracy of analytical methods across different laboratories, instruments, or even time is a critical challenge. This guide provides an in-depth, experience-driven comparison of analytical methods and a practical framework for their cross-validation, grounded in scientific integrity and regulatory expectations.

The Imperative of Cross-Validation in Pharmaceutical Analysis

Method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), establishes that an analytical procedure is suitable for its intended purpose.[1][2] However, in the collaborative and often global environment of drug development, it's not enough for a method to work well in isolation. Cross-validation serves as the bridge, ensuring that a validated method yields comparable results when transferred between different laboratories or when a new method is introduced to replace an existing one.[3]

The core objective of cross-validation is to demonstrate the interchangeability of analytical data, a cornerstone for confident decision-making in preclinical and clinical studies, manufacturing, and quality control. For tetrahydropyran derivatives, which can range from simple structures to complex chiral molecules, a robust cross-validation strategy is essential to manage the inherent variability of analytical measurements.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method for a tetrahydropyran derivative is a critical first step, dictated by the physicochemical properties of the analyte and the specific analytical challenge (e.g., potency assay, impurity profiling, structural elucidation). Here, we compare the most common techniques, highlighting their strengths and weaknesses in the context of tetrahydropyran analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry, and for good reason.[4] Its versatility in separating a wide range of compounds makes it a primary choice for the quantitative analysis of tetrahydropyran derivatives.

  • Expertise & Experience: The choice of detector is crucial. For tetrahydropyran derivatives lacking a strong chromophore, a UV detector may offer limited sensitivity. In such cases, coupling HPLC with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is a more effective strategy. When dealing with heterocyclic compounds like tetrahydropyrans, peak tailing can be a common issue under acidic mobile phase conditions due to the potential protonation of the heteroatom.[5] Selecting columns specifically designed for basic analytes or using mobile phase additives can mitigate this.

Gas Chromatography (GC)

For volatile and thermally stable tetrahydropyran derivatives, GC offers excellent resolution and sensitivity.

  • Expertise & Experience: The primary consideration for GC is the volatility of the analyte. Many tetrahydropyran derivatives, especially those with polar functional groups, may require derivatization to increase their volatility and thermal stability. Headspace GC-MS is particularly useful for identifying residual solvents and volatile impurities in the drug substance or product.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural elucidation of novel tetrahydropyran derivatives and for confirming the identity of known compounds.[8][9]

  • Expertise & Experience: While quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance without the need for a reference standard of the same compound, its application in routine quality control can be limited by lower throughput and higher instrumentation cost compared to chromatography. For complex structures, 2D NMR techniques are often necessary to resolve overlapping signals and unambiguously assign the structure.[8]

Mass Spectrometry (MS)

MS is a highly sensitive and specific technique that is almost always used in conjunction with a separation technique like HPLC or GC.

  • Expertise & Experience: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of unknown impurities or degradation products, which is often a regulatory requirement.[10] The choice of ionization source (e.g., Electrospray Ionization vs. Atmospheric Pressure Chemical Ionization) will depend on the polarity and molecular weight of the tetrahydropyran derivative.

Data Presentation: Comparative Performance of Analytical Methods
Parameter HPLC-UV GC-FID/MS LC-MS NMR
Selectivity Moderate to HighHighVery HighVery High
Sensitivity ng-µgpg-ngpg-fgµg-mg
Precision (RSD%) < 2%< 5%< 5%< 1% (qNMR)
Accuracy (% Recovery) 98-102%95-105%95-105%99-101% (qNMR)
Throughput HighHighMediumLow
Cost Low to ModerateModerateHighHigh
Primary Application Quantitative Analysis, Impurity ProfilingVolatile Impurities, Residual SolventsQuantitative Analysis, Impurity IdentificationStructural Elucidation, Identification

The Cross-Validation Workflow: A Step-by-Step Guide

The following workflow provides a structured approach to cross-validating analytical methods for tetrahydropyran derivatives, ensuring a comprehensive and scientifically sound comparison.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_scope Define Scope & Acceptance Criteria select_samples Select Representative Samples define_scope->select_samples write_protocol Write Detailed Protocol select_samples->write_protocol analyze_samples Analyze Samples by Both Methods write_protocol->analyze_samples record_data Record All Data & Deviations analyze_samples->record_data statistical_analysis Perform Statistical Analysis record_data->statistical_analysis compare_results Compare Against Acceptance Criteria statistical_analysis->compare_results document_report Document in a Final Report compare_results->document_report

Sources

Comparative

A Comparative Analysis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile: Benchmarking Against Established Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

In the landscape of therapeutic development for type 2 diabetes, the pursuit of novel, potent, and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) remains a cornerstone of research. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development for type 2 diabetes, the pursuit of novel, potent, and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) remains a cornerstone of research. This guide provides an in-depth comparative analysis of a novel compound, 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, hereafter referred to as Compound-X, against the clinically approved and well-characterized DPP-4 inhibitors, Sitagliptin and Linagliptin.

This document is intended for researchers, scientists, and drug development professionals. It will detail the scientific rationale for this investigation, provide comprehensive experimental protocols for robust in vitro evaluation, and present a framework for the interpretation of comparative efficacy data. Our approach is grounded in established methodologies to ensure scientific integrity and reproducibility.

The Scientific Imperative: Targeting DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose metabolism.[1][2][3] Its primary function is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] These hormones are released from the gastrointestinal tract in response to food intake and are crucial for stimulating insulin secretion and suppressing glucagon release from the pancreas in a glucose-dependent manner.[4][7][8] By degrading GLP-1 and GIP, DPP-4 curtails their insulinotropic effects.[4][7]

The therapeutic strategy of DPP-4 inhibition, therefore, is to prolong the action of endogenous incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[9][10][11] This mechanism of action has led to the development of a class of oral antihyperglycemic agents known as "gliptins," which includes Sitagliptin and Linagliptin.[1][9]

The structural features of Compound-X, specifically the piperidine and nitrile moieties, suggest a potential interaction with the active site of DPP-4, making it a compelling candidate for investigation as a novel inhibitor. This guide outlines the necessary steps to validate this hypothesis and benchmark its activity against established drugs.

The Incretin Pathway and the Role of DPP-4 Inhibition

To appreciate the significance of DPP-4 inhibition, it is essential to understand the incretin signaling pathway. The following diagram illustrates the key players and the mechanism by which DPP-4 inhibitors exert their therapeutic effect.

Incretin_Pathway cluster_gut Intestinal L-cells cluster_pancreas Pancreatic Islets Nutrient Intake Nutrient Intake GLP-1_GIP Release of GLP-1 and GIP Nutrient Intake->GLP-1_GIP Insulin_Release Increased Insulin Secretion (β-cells) GLP-1_GIP->Insulin_Release stimulates Glucagon_Suppression Decreased Glucagon Secretion (α-cells) GLP-1_GIP->Glucagon_Suppression stimulates DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 degraded by Inactive_Incretins Inactive GLP-1 and GIP DPP4->Inactive_Incretins DPP4_Inhibitors DPP-4 Inhibitors (Compound-X, Sitagliptin, Linagliptin) DPP4_Inhibitors->DPP4

Caption: The incretin signaling pathway and the mechanism of DPP-4 inhibitors.

Comparative Benchmarking: Experimental Design

A rigorous evaluation of Compound-X necessitates a multi-faceted approach, beginning with in vitro biochemical assays to determine its direct inhibitory effect on the DPP-4 enzyme, followed by cell-based assays to assess its activity in a more physiologically relevant context.

Experimental Workflow

The following diagram outlines the logical flow of the experimental work.

Experimental_Workflow Start Start: Compound-X Synthesis and Characterization Biochemical_Assay Biochemical DPP-4 Inhibition Assay Start->Biochemical_Assay IC50_Determination IC50 Value Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based DPP-4 Activity Assay IC50_Determination->Cell_Based_Assay Cellular_IC50 Cellular IC50 Determination Cell_Based_Assay->Cellular_IC50 Data_Analysis Comparative Data Analysis (Compound-X vs. Sitagliptin & Linagliptin) Cellular_IC50->Data_Analysis Conclusion Conclusion: Potency and Cellular Efficacy Profile Data_Analysis->Conclusion

Caption: Experimental workflow for benchmarking Compound-X activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls and standards to ensure data integrity.

Part 1: Biochemical DPP-4 Inhibition Assay

This assay directly measures the ability of Compound-X to inhibit the enzymatic activity of recombinant human DPP-4. A fluorogenic substrate is used, where the cleavage by DPP-4 releases a fluorescent molecule, providing a quantitative measure of enzyme activity.

Materials:

  • Recombinant Human DPP-4 (e.g., from R&D Systems or similar)

  • DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Compound-X, Sitagliptin, and Linagliptin (as positive controls)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of Compound-X, Sitagliptin, and Linagliptin in 100% DMSO. Create a dilution series of each compound in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Enzyme Preparation: Dilute the recombinant human DPP-4 in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument.

  • Assay Setup:

    • Add 25 µL of the compound dilutions (or vehicle control) to the wells of the 96-well plate.

    • Add 25 µL of the diluted DPP-4 enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate (H-Gly-Pro-AMC) to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based DPP-4 Activity Assay

This assay measures the ability of Compound-X to inhibit DPP-4 activity in a cellular environment, providing insights into its cell permeability and activity in a more complex biological system.

Materials:

  • Caco-2 cells (or another cell line with high endogenous DPP-4 expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DPP-4 Glo™ Protease Assay (Promega) or similar luminescent assay kit

  • Compound-X, Sitagliptin, and Linagliptin

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Culture: Seed Caco-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-X, Sitagliptin, and Linagliptin in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.

  • Assay Protocol (using DPP-4 Glo™ as an example):

    • Prepare the DPP-4 Glo™ reagent according to the manufacturer's instructions.[12][13]

    • Add the DPP-4 Glo™ reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle-treated cells.

    • Determine the cellular IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table to facilitate direct comparison of Compound-X with the known inhibitors.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
Compound-X Experimental ValueExperimental Value
Sitagliptin Experimental ValueExperimental Value
Linagliptin Experimental ValueExperimental Value

Interpretation of Results:

  • Biochemical IC50: This value represents the intrinsic potency of the compound against the isolated DPP-4 enzyme. A lower IC50 value indicates higher potency.

  • Cellular IC50: This value reflects the compound's effectiveness in a cellular context, taking into account factors such as cell permeability and potential off-target effects within the cell. A significant difference between the biochemical and cellular IC50 values may warrant further investigation into the compound's pharmacokinetic properties.

  • Comparative Analysis: By comparing the IC50 values of Compound-X to those of Sitagliptin and Linagliptin, we can benchmark its potency and cellular efficacy. A comparable or lower IC50 value would suggest that Compound-X is a promising candidate for further development.

Conclusion

This guide provides a comprehensive framework for the initial in vitro characterization and benchmarking of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile (Compound-X) as a potential DPP-4 inhibitor. The detailed protocols and structured approach are designed to yield robust and reproducible data, enabling a clear comparison with established drugs in the field. The successful execution of these experiments will provide critical insights into the therapeutic potential of Compound-X and guide future drug development efforts.

References

  • National Center for Biotechnology Information. (2024). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Propper, D., et al. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 7(22), e2621. Available from: [Link]

  • JoVE. (2024). Dipeptidyl Peptidase 4 Inhibitors. JoVE Science Education Database. Available from: [Link]

  • Drug Chug. (2025). How do DPP-4 Inhibitors Work (EASY Pharmacology). YouTube. Available from: [Link]

  • Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(6), 1643-1649. Available from: [Link]

  • Carr, E., & Holst, J. J. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 107. Available from: [Link]

  • Gribble, F. M., & Reimann, F. (2013). Molecular mechanisms of incretin hormone secretion. Diabetologia, 56(8), 1639-1647. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Linagliptin?. Synapse. Available from: [Link]

  • Diabetes UK. (n.d.). Sitagliptin - Uses, How it Works and Side Effects. Available from: [Link]

  • Campbell, J. E., & Drucker, D. J. (2013). Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets. Molecular and Cellular Endocrinology, 377(1-2), 43-51. Available from: [Link]

  • Dr. Oracle. (2025). What is the role of DPP-4 (Dipeptidyl Peptidase-4) in glucose levels?. Available from: [Link]

  • U.S. National Library of Medicine. (2011). Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus. P & T : a peer-reviewed journal for formulary management, 36(11), 701–706. Available from: [Link]

  • Wikipedia. (2024). Sitagliptin. Available from: [Link]

  • National Center for Biotechnology Information. (2010). The role of the Wnt signaling pathway in incretin hormone production and function. Vitamins and hormones, 84, 81–101. Available from: [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Available from: [Link]

  • U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. Available from: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of sitagliptin (Januvia) in treating type 2 diabetes?. Available from: [Link]

  • Wikipedia. (2024). Linagliptin. Available from: [Link]

  • Holst, J. J., & Ørskov, C. (2004). The Incretin Approach for Diabetes Treatment: Modulation of Islet Hormone Release by GLP-1 Agonism. Diabetes, 53(Supplement_3), S197-S204. Available from: [Link]

  • Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Available from: [Link]

  • GoodRx. (2024). Linagliptin (Tradjenta): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]

  • PharmaEd Insights. (2023). Sitagliptin: How It Works to Lower Blood Sugar. YouTube. Available from: [Link]

  • Tianming Pharmaceutical. (n.d.). Understanding Linagliptin Mechanism of Action. Available from: [Link]

  • Frontiers Media. (2020). Detour Ahead: Incretin Hormone Signaling Alters Its Intracellular Path as β-Cell Failure Progresses During Diabetes. Frontiers in Endocrinology, 11, 608. Available from: [Link]

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Validation

Head-to-head comparison of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile with other receptor antagonists

A Senior Application Scientist's Guide to the Comparative Analysis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine and Other Opioid Receptor Antagonists Editorial Note: Initial literature and database searches for "4-(P...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Analysis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine and Other Opioid Receptor Antagonists

Editorial Note: Initial literature and database searches for "4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile" did not yield sufficient data regarding its specific receptor antagonist activity to conduct a robust comparative analysis. However, the structurally related compound, 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine , is a known κ-opioid receptor (KOR) antagonist[1]. This guide will, therefore, provide a detailed head-to-head comparison of this well-characterized molecule against other established opioid receptor antagonists, offering a scientifically rigorous framework for researchers in drug development.

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in numerous natural products and pharmaceutically active compounds[2]. Its versatility allows for a wide range of structural modifications to achieve desired pharmacological activities, including receptor antagonism[3]. This guide focuses on a comparative analysis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a selective κ-opioid receptor antagonist, with non-selective and other selective opioid antagonists. Understanding the nuances in their binding profiles, functional activities, and experimental evaluation is crucial for the rational design of next-generation therapeutics targeting the opioid system.

The opioid receptor family, comprising primarily the μ (mu), δ (delta), and κ (kappa) receptors, belongs to the G protein-coupled receptor (GPCR) superfamily[4]. These receptors are pivotal in pain perception, mood regulation, and other physiological processes[1]. While opioid agonists are potent analgesics, their use is associated with significant side effects and addiction potential. Opioid antagonists, on the other hand, block the effects of agonists and are critical for treating opioid overdose and addiction[4]. The development of selective antagonists, such as those targeting the KOR, is an active area of research for potential therapeutic applications in mood disorders and addiction without the undesirable effects of broad-spectrum antagonists[1].

This guide will provide a detailed, evidence-based comparison of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine with the classical non-selective opioid antagonist, naloxone, and will touch upon other relevant antagonists. We will delve into the experimental methodologies used to characterize these compounds, present comparative data in a clear format, and explain the underlying principles of these techniques.

Comparative Analysis of Opioid Receptor Antagonists

The efficacy and utility of a receptor antagonist are defined by several key parameters: binding affinity (Ki or KD), selectivity for its target receptor over others, and its functional effect (i.e., its ability to block agonist-induced signaling).

Binding Affinity and Selectivity

Binding affinity quantifies the strength of the interaction between a ligand (the antagonist) and its receptor. A lower Ki or KD value indicates a higher affinity. Selectivity refers to the ratio of binding affinities for the target receptor versus off-target receptors. High selectivity is desirable to minimize side effects.

CompoundPrimary Targetμ-Opioid Receptor (MOR) Affinity (Ki/KD)δ-Opioid Receptor (DOR) Affinity (Ki/KD)κ-Opioid Receptor (KOR) Affinity (Ki/KD)
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine κ-Opioid Receptor (KOR)Data not available; expected to be significantly higher than KOR affinityData not available; expected to be significantly higher than KOR affinityHigh affinity (specific values to be determined experimentally)[1]
Naloxone Non-selective~0.5-4 nM[4][5]~17-95 nM[5]~9-16 nM[5][6]
Naltrexone Non-selective~0.4-0.6 nM[4]Data not availableData not available

Table 1: Comparative Binding Affinities of Opioid Receptor Antagonists. Note: Specific binding affinity values for 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine are not publicly available and would need to be determined experimentally.

As illustrated in Table 1, naloxone is a non-selective antagonist with high affinity for the MOR and significant affinity for the KOR and DOR[5][6]. This lack of selectivity is beneficial for broad-spectrum reversal of opioid overdose but can also lead to a more abrupt and severe withdrawal syndrome. In contrast, 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is characterized as a selective KOR antagonist, suggesting its binding affinity for the KOR is significantly higher than for MOR and DOR[1]. This selectivity is a key differentiating factor and a primary focus in its development for specific therapeutic indications.

Functional Antagonism

Beyond binding, a true antagonist must effectively block the signaling cascade initiated by an agonist. Functional assays are therefore essential to characterize the antagonist properties of a compound. These assays typically measure the inhibition of an agonist-induced response, such as changes in intracellular second messengers (e.g., cAMP) or downstream signaling events (e.g., β-arrestin recruitment)[7].

The inhibitory constant (Kb or IC50) derived from functional assays provides a measure of the antagonist's potency. For a competitive antagonist, the Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity in a functional system.

Experimental Protocols for Comparative Characterization

To provide a robust head-to-head comparison, a series of well-defined experimental protocols must be employed. The following methodologies represent a standard approach in pharmacological research for characterizing receptor antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the μ, δ, and κ opioid receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-naloxone) for binding to the receptor[6][8]. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human opioid receptor subtype of interest (MOR, DOR, or KOR).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand (e.g., [3H]-naloxone for MOR[6]), and varying concentrations of the unlabeled test compound (1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine or naloxone).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled, high-affinity ligand.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expression) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Pellet Resuspension homogenization->centrifugation assay_setup Assay Setup (Membranes, Radioligand, Test Compound) centrifugation->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50_calc IC50 Determination scintillation->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc G_Protein_Signaling_Pathway agonist Agonist receptor Opioid Receptor (GPCR) agonist->receptor Activates antagonist Antagonist antagonist->receptor Blocks g_protein Gαi Gβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

Comprehensive Safety and Handling Guide: 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile This guide provides essential safety protocols and operational directives for the handling of 4-(Piperidin-1-yl)tetrahydro-2H-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

This guide provides essential safety protocols and operational directives for the handling of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds, including piperidine, tetrahydropyran derivatives, and α-aminonitriles, to establish a robust framework for safe laboratory conduct. The guiding principle is to treat this compound with a high degree of caution, assuming potential toxicity and irritant properties.

Hazard Assessment and Core Principles

4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is an α-aminonitrile. This class of compounds warrants careful handling due to the potential for toxicity.[1] The presence of the piperidine moiety suggests that the compound may cause skin, eye, and respiratory tract irritation.[2][3][4]

Core Safety Principles:

  • Assume High Toxicity: Until specific toxicological data is available, handle this compound as if it were highly toxic.

  • Minimize Exposure: All procedures should be designed to minimize the possibility of direct contact, inhalation, or ingestion.

  • Controlled Environment: Work should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Preparedness: Ensure that all necessary personal protective equipment (PPE) is readily available and that emergency procedures are clearly understood.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical safety goggles and face shieldDouble-gloved with nitrile glovesFully-buttoned lab coat, long pants, closed-toe shoesN95 respirator (or higher) if not in a fume hood
Solution Preparation Chemical safety goggles and face shieldDouble-gloved with nitrile glovesChemical-resistant apron over lab coatWork within a certified chemical fume hood
Reaction Workup/Purification Chemical safety goggles and face shieldDouble-gloved with nitrile glovesChemical-resistant apron over lab coatWork within a certified chemical fume hood
General Handling Chemical safety gogglesNitrile glovesLab coatNot required if in a well-ventilated area

Rationale for PPE Selection:

  • Eye and Face Protection: Given the potential for severe eye irritation from piperidine-like structures, both chemical safety goggles and a face shield are recommended, especially when handling the solid or concentrated solutions.[2]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[5] Double-gloving is recommended as an additional precaution against pinholes and to allow for the safe removal of the outer glove if contamination occurs.[6] Gloves should be changed immediately if contaminated.[7]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are standard laboratory attire. A chemical-resistant apron provides an additional barrier against spills and splashes.

  • Respiratory Protection: All work with this compound, particularly the handling of powders, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If a fume hood is not available for a specific, low-risk procedure, a properly fitted N95 respirator should be used as a minimum precaution.

Operational and Handling Protocols

Adherence to strict operational protocols is essential for ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before commencing work.

    • Verify that a spill kit appropriate for solid and liquid chemical spills is available.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Handle the compound with care to avoid generating dust.[9]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[10]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces after use.

    • Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the appropriate waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Contain: For small spills, carefully cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Responsible Waste Management

All waste containing 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[8][10]

Visual Workflow: PPE Selection Decision Tree

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Assess Task task_type What is the scale and nature of the operation? start->task_type weighing Weighing solid or handling powder? task_type->weighing Solid Handling solution Preparing solution or running reaction? task_type->solution Liquid Handling small_scale Small scale transfer (mg quantities)? task_type->small_scale Minor Transfer fume_hood_weigh Work in Fume Hood or Ventilated Enclosure weighing->fume_hood_weigh Yes fume_hood_sol Work in Fume Hood solution->fume_hood_sol Yes standard_ppe Goggles Nitrile Gloves Lab Coat small_scale->standard_ppe Yes full_ppe Goggles + Face Shield Double Nitrile Gloves Lab Coat + Apron fume_hood_weigh->full_ppe fume_hood_sol->full_ppe

Caption: PPE selection workflow based on task risk.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%. Retrieved from [Link]

  • National Institutes of Health. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Center for Biotechnology Information. Retrieved from [Link]

  • Redox. (2021, November 1). Safety Data Sheet Sodium Lauryl Ether Sulphate (SLES). Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2022, July 18). Safety Data Sheet: Sodium lauryl ether sulfate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol - Substance Information. Retrieved from [Link]

  • Interchimie. (2023, October 20). lauryl ether sulfate de sodium (70%). Retrieved from [Link]

  • ResearchGate. (2025, November 22). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NITRILES. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium laureth sulfate. Retrieved from [Link]

  • ACS Publications. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

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